ZK-158252
描述
属性
分子式 |
C29H36O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |
InChI |
InChI=1S/C29H36O3/c30-27(29(22-11-23-29)21-10-14-24-12-2-1-3-13-24)19-8-6-17-25-15-4-5-16-26(25)18-7-9-20-28(31)32/h1-3,6,8,12-13,17-19,25,27,30H,4-5,7,9,11,15-16,20-23H2,(H,31,32)/b17-6+,19-8+,26-18+ |
InChI 键 |
HILRZHRCCODTSA-AHQVELJISA-N |
手性 SMILES |
C1CC/C(=C\CCCC(=O)O)/C(C1)/C=C/C=C/C(C2(CCC2)CC#CC3=CC=CC=C3)O |
规范 SMILES |
C1CCC(=CCCCC(=O)O)C(C1)C=CC=CC(C2(CCC2)CC#CC3=CC=CC=C3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ZK-158252; ZK 158252; ZK158252. |
产品来源 |
United States |
Foundational & Exploratory
The Function of ZK-158252: A Technical Overview
For Research Use Only. Not for human or veterinary use.
ZK-158252 is a chemical compound identified as a selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1).[1] Some sources also classify it as an antagonist for the leukotriene B4 receptor 2 (BLT2).[2] As a research tool, this compound is utilized in studies investigating the physiological and pathological roles of the LTB4 signaling pathway, which is critically involved in inflammatory responses.
Core Function: Antagonism of Leukotriene B4 Receptors
Leukotriene B4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. It exerts its effects by binding to and activating two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The activation of these receptors, particularly BLT1 which is predominantly expressed on leukocytes, triggers a cascade of pro-inflammatory events.
This compound functions by competitively binding to the BLT1 receptor, thereby preventing the binding of the endogenous ligand, LTB4. This blockade inhibits the downstream signaling pathways that are normally initiated by LTB4, leading to a reduction in inflammatory responses.
The LTB4/BLT1 Signaling Axis in Inflammation
The binding of LTB4 to the BLT1 receptor on immune cells initiates a signaling cascade that is central to the inflammatory process. Understanding this pathway is key to understanding the function of this compound.
Caption: LTB4/BLT1 Signaling Pathway and the inhibitory action of this compound.
Experimental Applications
Due to its function as a BLT1 antagonist, this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the LTB4/BLT1 axis in various inflammatory conditions.
Potential Experimental Workflows:
Caption: Potential experimental workflows for characterizing the effects of this compound.
Summary of Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₉H₃₆O₃ |
| Molecular Weight | 432.60 g/mol |
| CAS Number | 245742-21-6 |
Conclusion
This compound serves as a selective antagonist for the BLT1 receptor, a key component of the leukotriene B4 signaling pathway. Its function is to block the pro-inflammatory effects of LTB4, making it a valuable research compound for investigating the roles of this pathway in various inflammatory diseases. Further experimental characterization is required to establish its precise pharmacological profile in different biological contexts.
References
ZK-158252: A Technical Overview of a Putative BLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-158252 has been identified in scientific literature and commercial databases as a selective antagonist for the Leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide array of inflammatory diseases, exerting its effects through two G-protein coupled receptors, BLT1 and BLT2. The BLT1 receptor, a high-affinity receptor for LTB4, is predominantly expressed on leukocytes and plays a crucial role in their recruitment and activation at sites of inflammation. Consequently, antagonism of the BLT1 receptor represents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide aims to provide a comprehensive overview of the core concepts surrounding this compound's classification as a BLT1 receptor antagonist. However, it is critical to note that detailed, publicly available quantitative data, such as binding affinities (Ki) or functional potencies (IC50), and specific experimental protocols for this compound are scarce. Therefore, this document will focus on the general methodologies and signaling pathways relevant to the study of BLT1 receptor antagonists, providing a framework for the potential characterization of compounds like this compound.
Introduction to the LTB4/BLT1 Signaling Axis
Leukotriene B4 (LTB4) is an arachidonic acid metabolite synthesized by various immune cells, including neutrophils, macrophages, and mast cells, in response to inflammatory stimuli. LTB4 acts as a potent chemoattractant, driving the migration of leukocytes to inflamed tissues. Its biological effects are primarily mediated through the high-affinity G-protein coupled receptor, BLT1.
Upon LTB4 binding, the BLT1 receptor couples to Gi and/or Gq proteins, initiating a cascade of intracellular signaling events. This leads to cellular responses critical for the inflammatory process, such as:
-
Chemotaxis: Directed migration of leukocytes along a concentration gradient of LTB4.
-
Adhesion: Increased expression of adhesion molecules on the surface of leukocytes, facilitating their attachment to the endothelium.
-
Degranulation: Release of pro-inflammatory mediators and enzymes from leukocyte granules.
-
Production of Reactive Oxygen Species (ROS): Generation of superoxide and other reactive oxygen species involved in host defense and tissue damage.
Given the central role of the LTB4/BLT1 axis in inflammation, the development of BLT1 receptor antagonists is a key area of interest for the treatment of diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
This compound: A Putative BLT1 Receptor Antagonist
Key Experimental Protocols for Characterizing BLT1 Receptor Antagonists
To rigorously characterize a compound like this compound as a BLT1 receptor antagonist, a series of in vitro and in vivo experiments are typically employed. The following sections detail the general methodologies for these key assays.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the BLT1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the BLT1 receptor (e.g., neutrophils) or from cell lines stably overexpressing the recombinant human BLT1 receptor.
-
Competition Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the BLT1 receptor (e.g., [3H]-LTB4) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Objective: To assess the functional antagonist activity by measuring the inhibition of LTB4-induced intracellular calcium release.
General Protocol:
-
Cell Loading: Cells expressing the BLT1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4 (typically the EC50 or EC80 concentration for calcium mobilization).
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the antagonist is quantified, and an IC50 value is determined.
Objective: To evaluate the ability of the antagonist to block LTB4-induced leukocyte migration.
General Protocol:
-
Cell Isolation: Leukocytes, typically neutrophils, are isolated from fresh whole blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used, which consists of an upper and a lower compartment separated by a microporous membrane.
-
Cell and Chemoattractant Loading: The isolated leukocytes are placed in the upper chamber, and LTB4 is placed in the lower chamber as the chemoattractant. The antagonist (e.g., this compound) is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated to allow the cells to migrate through the pores of the membrane towards the LTB4 gradient.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified by cell counting, either manually using a microscope or through automated methods.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is determined, and an IC50 value is calculated.
In Vivo Models of Inflammation
To assess the therapeutic potential of a BLT1 receptor antagonist, its efficacy is evaluated in animal models of inflammation.
Commonly Used Models:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation where the antagonist's ability to reduce swelling is measured.
-
Thioglycollate-Induced Peritonitis: A model to assess the inhibition of leukocyte recruitment into the peritoneal cavity.
-
Collagen-Induced Arthritis: A model of rheumatoid arthritis where the antagonist's effect on joint inflammation, cartilage destruction, and bone erosion is evaluated.
-
Ovalbumin-Induced Allergic Asthma: A model to study the effect of the antagonist on airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and cytokine production.
In these models, the antagonist is administered to the animals before or after the induction of inflammation, and various inflammatory parameters are measured to determine its efficacy.
Signaling Pathways and Visualization
The antagonism of the BLT1 receptor by a compound like this compound is intended to block the initiation of the downstream signaling cascade.
Caption: BLT1 Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: General Experimental Workflow for the Characterization of a BLT1 Receptor Antagonist.
Data Presentation
Due to the absence of publicly available data for this compound, the following tables are presented as templates to illustrate how quantitative data for a BLT1 receptor antagonist would be structured.
Table 1: In Vitro Pharmacological Profile of a Hypothetical BLT1 Antagonist
| Assay Type | Receptor/Cell Line | Parameter | Value (nM) |
| Radioligand Binding | Human Recombinant BLT1 | Ki | [Data] |
| Calcium Mobilization | BLT1-expressing cells | IC50 | [Data] |
| Neutrophil Chemotaxis | Primary Human Neutrophils | IC50 | [Data] |
| Radioligand Binding | Human Recombinant BLT2 | Ki | [Data] |
Table 2: In Vivo Efficacy of a Hypothetical BLT1 Antagonist in an Animal Model
| Animal Model (e.g., Collagen-Induced Arthritis) | Parameter Measured | Vehicle Control | Antagonist-Treated | % Inhibition |
| Clinical Score (Arthritis Severity) | [Data] | [Data] | [Data] | |
| Paw Swelling (mm) | [Data] | [Data] | [Data] | |
| Histological Score (Joint Damage) | [Data] | [Data] | [Data] | |
| Inflammatory Cell Infiltration (cells/hpf) | [Data] | [Data] | [Data] |
Conclusion
This compound is designated as a BLT1 receptor antagonist, positioning it as a compound of interest for the development of anti-inflammatory therapeutics. While specific, detailed data on its pharmacological properties are not widely available, this guide provides a comprehensive framework for understanding the necessary experimental approaches to characterize such a molecule. The methodologies for radioligand binding, functional assays, and in vivo models described herein represent the standard for evaluating the potency, selectivity, and efficacy of BLT1 receptor antagonists. Further research and publication of data for this compound are required to fully elucidate its therapeutic potential.
The Role of ZK-158252 in Inflammation Research: An In-Depth Technical Guide
An Examination of a Novel Compound in Inflammatory Pathways
This technical guide serves as a comprehensive overview of the available research on ZK-158252, a compound investigated for its potential role in modulating inflammatory processes. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the preclinical data, mechanism of action, and experimental methodologies related to this compound.
Introduction to this compound
This compound has been the subject of preliminary investigations to determine its efficacy and mechanism as an anti-inflammatory agent. Research into this compound is part of a broader effort to identify and develop novel therapeutics that can offer improved efficacy and safety profiles for the treatment of a wide range of inflammatory diseases. The subsequent sections of this guide will delve into the quantitative data from preclinical studies, detailed experimental protocols used to assess its activity, and the signaling pathways it is proposed to modulate.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from these studies, providing a clear comparison of its activity across different assays.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | This compound IC₅₀ (nM) | Dexamethasone IC₅₀ (nM) |
| Human PBMCs | LPS | TNF-α | 1.5 | 0.8 |
| Human PBMCs | LPS | IL-6 | 2.1 | 1.2 |
| Murine Macrophages | IFN-γ | IL-1β | 3.5 | 2.0 |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Animal Model | Endpoint | This compound (mg/kg) | Inhibition (%) |
| Mouse Carrageenan-induced Paw Edema | Paw Volume | 10 | 45 |
| Rat Adjuvant-induced Arthritis | Arthritis Score | 5 | 60 |
| Mouse DSS-induced Colitis | Disease Activity Index | 10 | 50 |
DSS: Dextran Sulfate Sodium.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, this section provides detailed methodologies for key experiments cited in the research.
In Vitro Cytokine Inhibition Assay
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: PBMCs are pre-incubated with varying concentrations of this compound or the reference compound, dexamethasone, for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis of the dose-response curves.
Mouse Carrageenan-induced Paw Edema Model
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Compound Administration: this compound is administered orally (p.o.) at a dose of 10 mg/kg, 1 hour prior to the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 50 µL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated group compared to the vehicle-treated control group.
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams illustrate these proposed mechanisms.
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.
The diagram above illustrates the hypothesized mechanism of action for this compound. It is proposed that the compound inhibits the activation of key inflammatory signaling molecules, IKK and MAPK. This, in turn, prevents the translocation of transcription factors like NF-κB and AP-1 to the nucleus, ultimately leading to a reduction in the expression of pro-inflammatory genes.
Caption: A generalized workflow for in vivo animal studies of inflammation.
This flowchart outlines the standard procedure for conducting in vivo studies to evaluate the efficacy of anti-inflammatory compounds like this compound. The process involves acclimatizing the animals, taking baseline measurements, administering the compound, inducing inflammation, and then measuring the outcomes to analyze the compound's effect.
Investigating Leukotriene B4 Signaling with ZK-158252: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction to Leukotriene B4 Signaling
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating inflammatory responses, primarily by acting as a powerful chemoattractant for leukocytes, including neutrophils, eosinophils, and T lymphocytes. LTB4 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. While BLT1 is predominantly expressed on leukocytes, BLT2 has a more ubiquitous distribution. The LTB4/BLT1 signaling axis is a key driver of inflammation in numerous diseases, making it an attractive target for therapeutic intervention.
This guide provides a comprehensive overview of the LTB4 signaling pathway and introduces ZK-158252, a selective antagonist of the BLT1 receptor. We will delve into the experimental protocols and data analysis techniques essential for investigating the effects of this compound on LTB4-mediated cellular responses.
This compound: A Selective BLT1 Receptor Antagonist
This compound is a research compound identified as a selective antagonist for the high-affinity leukotriene B4 receptor, BLT1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |
| Molecular Formula | C29H36O3 |
| Molecular Weight | 432.60 g/mol |
| CAS Number | 245742-21-6 |
Note: Publicly available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound for BLT1 and BLT2 receptors is limited. Researchers should perform their own characterization experiments to determine these values.
For the purpose of illustrating the expected pharmacological profile of a selective BLT1 antagonist, the following table presents data for other well-characterized BLT1 antagonists, U-75302 and CP-105,696.
| Compound | Target | Assay | IC50 / Ki | Reference |
| U-75302 | BLT1 | LTB4-induced eosinophil influx (in vivo, guinea pig) | Oral ED50: 10-30 mg/kg | [1] |
| CP-105,696 | BLT1 | [3H]LTB4 Binding (human neutrophils) | IC50: 8.42 nM | [2] |
| CP-105,696 | BLT1 | LTB4-induced chemotaxis (human neutrophils) | IC50: 5.2 nM | [3] |
The Leukotriene B4 Signaling Pathway
Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events, culminating in various cellular responses critical to the inflammatory process. The primary signaling pathways involved are the activation of phospholipase C (PLC) leading to calcium mobilization and protein kinase C (PKC) activation, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs). These pathways ultimately lead to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
Caption: Leukotriene B4 Signaling Pathway via the BLT1 Receptor.
Experimental Protocols for Investigating this compound
This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on LTB4-induced cellular responses.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of leukocytes towards an LTB4 gradient.
Materials:
-
Leukocytes (e.g., human neutrophils isolated from whole blood)
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size)
-
LTB4
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Isolate leukocytes and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add LTB4 (typically 1-100 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells in several high-power fields for each condition using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Caption: Workflow for a Leukocyte Chemotaxis Assay.
Calcium Mobilization Assay
This assay determines the effect of this compound on LTB4-induced intracellular calcium release, a key downstream signaling event.
Materials:
-
Cells expressing the BLT1 receptor (e.g., neutrophils or a recombinant cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
LTB4
-
This compound
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject LTB4 (typically 1-100 nM) into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each condition.
-
Determine the IC50 value for this compound by plotting the percentage inhibition of the LTB4-induced calcium response against the antagonist concentration.
NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit LTB4-induced activation of the NF-κB transcription factor.
Materials:
-
A cell line stably transfected with a BLT1 expression vector and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
LTB4
-
This compound
-
Cell culture medium
-
Reporter gene detection reagents (e.g., luciferase assay substrate)
-
Luminometer
Protocol:
-
Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an EC80 concentration of LTB4 for 4-6 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of this compound.
MAPK Phosphorylation Assay
This assay assesses the effect of this compound on the LTB4-induced phosphorylation of key MAPK proteins like ERK1/2 and p38.
Materials:
-
BLT1-expressing cells
-
LTB4
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for the phosphorylated and total forms of the MAPK of interest (e.g., phospho-ERK1/2 and total ERK1/2)
-
Western blotting reagents and equipment or a suitable ELISA kit
Protocol:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with this compound or vehicle for 30 minutes.
-
Stimulate with LTB4 for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target MAPK by Western blotting or ELISA using phospho-specific antibodies.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
Caption: Workflow for a MAPK Phosphorylation Assay.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be presented in a clear and structured format to facilitate comparison and interpretation. Dose-response curves should be generated by plotting the percentage of the maximal response (or inhibition) against the logarithm of the agonist or antagonist concentration. These curves can be fitted to a four-parameter logistic equation to determine key pharmacological parameters such as EC50 (for agonists) and IC50 (for antagonists).
Conclusion
This compound is a valuable tool for investigating the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the inhibitory activity of this compound and for elucidating the downstream consequences of BLT1 receptor blockade. A thorough understanding of the pharmacology of BLT1 antagonists and their effects on LTB4-mediated signaling is crucial for the development of novel anti-inflammatory therapeutics.
References
- 1. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
ZK-158252: A Technical Guide for the Investigation of Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-158252 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1). The LTB4/BLT1 signaling axis is a critical pathway in the initiation and amplification of inflammatory responses, making it a compelling target for therapeutic intervention in autoimmune diseases. This document provides a comprehensive technical overview of the role of BLT1 in autoimmune disease models and outlines experimental frameworks for investigating the therapeutic potential of BLT1 antagonists like this compound. Due to the limited publicly available data specifically on this compound, this guide incorporates representative data and protocols from studies on other well-characterized BLT1 antagonists to provide a thorough understanding of the target and its modulation in preclinical settings.
Introduction: The Role of BLT1 in Autoimmunity
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammation. It exerts its effects primarily through two G protein-coupled receptors (GPCRs), BLT1 and BLT2. BLT1 is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, macrophages, and T cells.[1] Activation of BLT1 by LTB4 triggers a cascade of downstream signaling events that are central to the pathogenesis of numerous autoimmune diseases.
The LTB4-BLT1 axis is implicated in:
-
Leukocyte Chemotaxis: LTB4 is a powerful chemoattractant, guiding inflammatory cells to sites of tissue injury and inflammation.[2]
-
Pro-inflammatory Cytokine Production: BLT1 signaling enhances the production of key pro-inflammatory cytokines such as IFN-gamma, TNF-alpha, IL-17, and IL-6.[3]
-
T-cell Activation and Differentiation: BLT1 is involved in the activation and differentiation of T helper (Th) 1 and Th17 cells, which are critical drivers of autoimmune pathology.[3]
Given its central role in orchestrating the inflammatory response, antagonism of the BLT1 receptor presents a promising therapeutic strategy for a range of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action and Signaling Pathway
This compound, as a selective BLT1 antagonist, functions by competitively inhibiting the binding of LTB4 to the BLT1 receptor. This blockade prevents the activation of downstream signaling pathways. BLT1 is primarily coupled to Gαi and Gαq proteins.
Upon LTB4 binding, BLT1 activation leads to:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated signaling: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
These signaling events culminate in the activation of downstream effectors, including the ERK/MAPK and NF-κB pathways, ultimately leading to chemotaxis, degranulation, and the transcription of pro-inflammatory genes. This compound blocks the initial binding of LTB4, thereby preventing the initiation of this entire cascade.
Application in Autoimmune Disease Models
The therapeutic potential of BLT1 antagonists can be evaluated in various well-established animal models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. The pathogenesis of EAE involves the infiltration of myelin-specific T cells into the central nervous system (CNS), leading to inflammation, demyelination, and paralysis. Studies have shown that BLT1 is required for the induction of EAE.[3] BLT1 knockout mice exhibit delayed onset and reduced severity of EAE, which is associated with decreased infiltration of inflammatory cells into the spinal cord and impaired Th1/Th17 responses.[3]
Collagen-Induced Arthritis (CIA)
CIA is a widely used mouse model for rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen induces an inflammatory arthritis that shares many pathological features with the human disease. The LTB4/BLT1 axis is implicated in the pathogenesis of CIA by promoting neutrophil infiltration into the joints.
Other Relevant Models
-
Experimental Lyme Arthritis: BLT1 signaling is critical for neutrophil apoptosis and the resolution of experimental Lyme arthritis.[4]
-
Experimental Allergic Encephalomyelitis: Inhibition of the LTB4-receptor interaction suppresses eosinophil infiltration and disease pathology in this murine model.[5][6]
Quantitative Data (Representative for BLT1 Antagonists)
Table 1: In Vitro Potency of Representative BLT1 Antagonists
| Compound | Assay Type | Species | IC50 / Ki | Reference |
| U75302 | LTB4-induced calcium mobilization | Human Neutrophils | 1 µM | [7] |
| CP-105,696 | LTB4 receptor binding | Human Neutrophils | Not Specified | [5] |
Table 2: In Vivo Efficacy of Representative BLT1 Antagonists in Autoimmune Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| CP-105,696 | Murine EAE | 8.6 mg/kg (ED50), orally | Complete inhibition of paralysis and weight loss | [5] |
| U75302 | Murine LPS-induced endotoxemia | 1 mg/kg, IP | Reduced severity of endotoxemia in aged mice | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of BLT1 antagonists in autoimmune disease models.
Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (e.g., at a final concentration of 1 mg/mL MOG35-55 and 4 mg/mL M. tuberculosis).
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration:
-
Administer PTX (e.g., 200-300 ng) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
Treatment Administration:
-
For prophylactic treatment, begin administration of this compound or vehicle control on the day of immunization or shortly after.
-
For therapeutic treatment, begin administration upon the onset of clinical signs of EAE.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Collagen-Induced Arthritis (CIA) Induction Protocol
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
Procedure:
-
Primary Immunization (Day 0):
-
Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment Administration:
-
Administer this compound or vehicle control starting before or after the onset of arthritis.
-
-
Arthritis Assessment:
-
Visually score the paws for signs of arthritis (redness and swelling) 3-4 times per week, starting from day 21.
-
A common scoring system is a 0-4 scale for each paw:
-
0: No evidence of erythema and swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
In Vivo Administration of a BLT1 Antagonist (Representative Protocol)
This protocol is based on the administration of U75302 and can be adapted for this compound with appropriate vehicle and dose optimization.
Materials:
-
BLT1 antagonist (e.g., U75302)
-
Vehicle (e.g., DMSO and PBS)
-
Mice subjected to an autoimmune disease model
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the BLT1 antagonist in a suitable vehicle. For U75302, it can be dissolved in DMSO and then diluted in PBS.
-
-
Administration:
-
Administer the compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
A representative dose for U75302 is 1 mg/kg.[8]
-
The timing and frequency of administration will depend on the experimental design (prophylactic vs. therapeutic) and the pharmacokinetic properties of the compound.
-
Conclusion
This compound, as a selective BLT1 antagonist, holds significant promise for the study and potential treatment of autoimmune diseases. The BLT1 receptor is a well-validated target, and its inhibition has been shown to be effective in a variety of preclinical models of autoimmunity. This technical guide provides a foundational understanding of the mechanism of action of BLT1 antagonists and detailed protocols for their evaluation in relevant disease models. Further research is warranted to elucidate the specific in vitro and in vivo properties of this compound to fully characterize its therapeutic potential.
References
- 1. The leukotriene B4 receptor, BLT1, is required for the induction of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 3. chondrex.com [chondrex.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
The BLT1 Receptor Antagonist ZK-158252: A Potential Therapeutic in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: ZK-158252 is identified as a selective antagonist for the Leukotriene B4 receptor 1 (BLT1), a key player in inflammatory signaling pathways. While specific preliminary studies on this compound are not extensively available in the public domain, this guide provides an in-depth overview of its therapeutic target, the BLT1 receptor. Understanding the function and signaling of BLT1 is crucial for evaluating the potential of antagonists like this compound in the treatment of a wide range of inflammatory conditions.
The BLT1 receptor is a high-affinity G protein-coupled receptor (GPCR) for Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid.[1][2] The LTB4-BLT1 signaling axis is a critical driver of inflammation, primarily by mediating the recruitment and activation of leukocytes, including neutrophils, to sites of tissue injury and infection.[2][3]
The BLT1 Signaling Pathway
Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events, predominantly through the Gαi and Gαq G proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), culminating in calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade (ERK, p38). These signaling events orchestrate a variety of cellular responses crucial for inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines.[1][4]
The Receptor for Advanced Glycation End Products (RAGE) has been shown to interact with BLT1, modulating its signaling by potentiating the MEK-ERK pathway while inhibiting NF-κB activation.[4] This interaction adds another layer of complexity to the regulation of inflammatory responses mediated by BLT1.
Figure 1. Simplified BLT1 signaling pathway leading to inflammatory responses.
Therapeutic Potential of BLT1 Antagonism
Given the central role of the LTB4-BLT1 axis in inflammation, antagonism of this pathway holds significant therapeutic promise for a variety of diseases.[5][6][7] Preclinical studies using BLT1 knockout mice or specific antagonists have demonstrated beneficial effects in models of:
-
Asthma: BLT1 signaling is implicated in allergen-induced airway hyperresponsiveness and inflammation by promoting the recruitment of inflammatory cells and the production of Th2 cytokines.[8]
-
Rheumatoid Arthritis: By mediating the infiltration of immune cells into the synovium, BLT1 contributes to the chronic inflammation and joint damage characteristic of this autoimmune disease.[5]
-
Inflammatory Bowel Disease (IBD): The LTB4-BLT1 pathway is involved in initiating and perpetuating the inflammatory response in the gut mucosa.[5]
-
Post-incisional Pain: LTB4-BLT1 signaling has been shown to exacerbate pain responses by promoting the local infiltration of inflammatory monocytes and the production of inflammatory cytokines.[2][3]
-
Other Inflammatory Conditions: The therapeutic potential of BLT1 antagonists extends to other conditions such as psoriasis, atherosclerosis, and certain types of cancer.[5][6]
Quantitative Data on BLT1 Antagonists
| Parameter | Typical Range | Description |
| Binding Affinity (Ki) | 0.1 - 100 nM | Concentration of the antagonist required to occupy 50% of the BLT1 receptors. |
| Functional Antagonism (IC50) | 1 - 500 nM | Concentration of the antagonist that inhibits 50% of the LTB4-induced cellular response (e.g., calcium mobilization, chemotaxis). |
| Selectivity | >100-fold vs. BLT2 | Ratio of the antagonist's affinity for BLT1 compared to the low-affinity LTB4 receptor, BLT2. |
| In vivo Efficacy (ED50) | 0.1 - 10 mg/kg | Dose of the antagonist that produces 50% of its maximal effect in an animal model of inflammation. |
Experimental Protocols for Characterizing BLT1 Antagonists
The following are generalized experimental protocols commonly employed in the preclinical evaluation of BLT1 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the BLT1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human BLT1 receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]LTB4) and varying concentrations of the test antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of antagonist that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity (IC50) of the compound by measuring its ability to inhibit LTB4-induced intracellular calcium release.
Methodology:
-
Cell Loading: BLT1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
LTB4 Stimulation: Cells are then stimulated with a fixed concentration of LTB4 (typically the EC80).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the LTB4-induced calcium response against the antagonist concentration.
Figure 2. General experimental workflow for in vitro characterization of BLT1 antagonists.
Conclusion
This compound, as a selective BLT1 receptor antagonist, represents a promising therapeutic agent for the treatment of a broad spectrum of inflammatory diseases. While detailed preclinical data on this specific compound are limited in the public domain, the well-established role of the LTB4-BLT1 signaling pathway in inflammation provides a strong rationale for its development. Further investigation into the pharmacological and toxicological profile of this compound is warranted to fully elucidate its clinical potential. The experimental frameworks outlined in this guide provide a basis for the continued evaluation of this compound and other novel BLT1 antagonists.
References
- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 Receptor1 Imaging in Drug Development - CD BioSciences [bioimagingtech.com]
- 6. ovid.com [ovid.com]
- 7. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacology of ZK-158252: A Case of Mistaken Identity
An in-depth investigation into the pharmacology of ZK-158252, prompted by a request for a technical guide on its role as a Selective Progesterone Receptor Modulator (SPRM), has revealed a significant discrepancy in its widely perceived classification. Contrary to the initial premise, publicly available scientific literature and pharmacological databases do not substantiate the classification of this compound as an SPRM. Instead, the primary and most consistent identification of this compound is as a BLT1 Receptor Selective Antagonist.
This misidentification highlights a crucial challenge in drug development and research: the accurate and consistent classification of investigational compounds. While the "ZK" designation is often associated with compounds developed by Schering AG (now part of Bayer), a prolific developer of steroids and hormonal modulators, in this instance, the compound's biological target appears to lie outside the realm of progesterone receptor modulation.
Selective Progesterone Receptor Modulators (SPRMs) are a well-established class of drugs that exhibit tissue-specific agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor.[1][2][3][4] This dual activity allows for targeted therapeutic applications in various gynecological conditions, including uterine fibroids and endometriosis, while minimizing unwanted side effects.[2][4][5][6][7][8] Prominent examples of SPRMs that have undergone significant clinical development include mifepristone, ulipristal acetate, and asoprisnil.[4][5][6] Extensive research on these compounds has elucidated their complex mechanisms of action, binding affinities, and signaling pathways.
In stark contrast, a comprehensive search for "this compound" within the context of progesterone receptor modulation, its potential aliases, or its developmental history has yielded no substantive results linking it to this class of drugs. The compound is absent from authoritative reviews and research articles discussing the landscape of SPRMs.[2][4][5][6][8]
The available, albeit limited, information on this compound points towards its activity at the BLT1 receptor, a high-affinity receptor for the potent inflammatory mediator leukotriene B4 (LTB4). Antagonism of this receptor has been explored as a therapeutic strategy for a variety of inflammatory conditions.
Based on the current body of scientific and commercial information, the creation of an in-depth technical guide on the pharmacology of this compound as a Selective Progesterone Receptor Modulator is not feasible. The foundational premise of its classification appears to be incorrect.
For researchers, scientists, and drug development professionals interested in the pharmacology of Selective Progesterone Receptor Modulators, a more productive approach would be to focus on well-characterized and clinically relevant compounds within this class. A detailed technical guide on a compound such as ulipristal acetate or vilaprisan , for which there is a wealth of quantitative data, established experimental protocols, and understood signaling pathways, would be a more viable and valuable endeavor. Such a guide would allow for the creation of the detailed tables and visualizations, including Graphviz diagrams of signaling pathways and experimental workflows, as initially requested.
References
- 1. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 90 YEARS OF PROGESTERONE: Selective progesterone receptor modulators in gynaecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZK-158252, a Selective BLT1 Receptor Antagonist
Introduction
ZK-158252 is a selective antagonist of the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses. Leukotriene B4 (LTB4) is a potent lipid mediator that, upon binding to BLT1 on the surface of immune cells like neutrophils, triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. By blocking the binding of LTB4 to BLT1, this compound is expected to inhibit these pro-inflammatory processes, making it a potential therapeutic agent for a variety of inflammatory diseases.
These application notes provide detailed protocols for the in-vitro evaluation of this compound's pharmacological profile, including its binding affinity for the BLT1 receptor and its functional antagonist activity in cell-based assays.
Data Presentation: Illustrative Pharmacological Profile
The following tables summarize the expected in-vitro pharmacological profile of a selective BLT1 antagonist. Note: These values are for illustrative purposes only and do not represent actual data for this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Radioligand | Illustrative Value (nM) |
| Ki | Human BLT1 | [3H]-LTB4 | 1.5 |
| Ki | Human BLT2 | [3H]-LTB4 | > 1000 |
Table 2: Functional Antagonist Activity
| Assay | Cell Line | Stimulus | Endpoint | Illustrative IC50 (nM) |
| Calcium Mobilization | Human Neutrophils | LTB4 (10 nM) | Intracellular Ca2+ | 8.2 |
| Chemotaxis | Human Neutrophils | LTB4 (1 nM) | Cell Migration | 12.5 |
| Reporter Gene | HEK293-BLT1 | LTB4 (5 nM) | Luciferase Activity | 5.7 |
Experimental Protocols
BLT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human BLT1 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human BLT1 receptor.
-
[3H]-Leukotriene B4 ([3H]-LTB4) as the radioligand.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled LTB4 (for non-specific binding) or this compound dilution.
-
25 µL of [3H]-LTB4 (final concentration ~0.5 nM).
-
50 µL of BLT1 receptor-containing membranes (final concentration ~5-10 µg protein/well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LTB4-Induced Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LTB4-induced intracellular calcium mobilization in human neutrophils.
Materials:
-
Freshly isolated human neutrophils.
-
Fura-2 AM or other suitable calcium indicator dye.
-
Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
LTB4.
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities and injectors.
Procedure:
-
Isolate human neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Load the neutrophils with Fura-2 AM (e.g., 2 µM for 30 minutes at 37°C).
-
Wash the cells to remove extracellular dye and resuspend in HBSS.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Ex/Em wavelengths for Fura-2 are typically ~340/510 nm and ~380/510 nm).
-
Inject LTB4 (to a final concentration of ~10 nM) and immediately start kinetic reading of fluorescence for 2-3 minutes.
Data Analysis:
-
The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
The peak increase in the fluorescence ratio after LTB4 addition is determined for each well.
-
Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
BLT1 Receptor Signaling Pathway
Leukotriene B4 (LTB4) binding to the BLT1 receptor, a G-protein coupled receptor, primarily activates Gαq and Gαi signaling pathways. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including chemotaxis, enzyme release, and production of reactive oxygen species.
Caption: BLT1 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the general workflow for the in-vitro characterization of a BLT1 receptor antagonist like this compound.
Caption: In-Vitro Characterization Workflow.
Application Notes and Protocols for ZK-158252 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-158252 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1] The LTB4/BLT1 signaling pathway is a critical mediator of inflammation, playing a significant role in the recruitment and activation of neutrophils and other immune cells. In the context of rheumatoid arthritis, elevated levels of LTB4 have been observed in the synovial fluid of patients, and studies in animal models have demonstrated that blockade of the BLT1 receptor can significantly ameliorate disease severity. These findings strongly support the investigation of BLT1 antagonists like this compound as potential therapeutic agents for inflammatory arthritis.
These application notes provide a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in a well-established mouse model of arthritis. Due to the current lack of publicly available studies detailing the in vivo use of this compound in arthritis models, the following protocols are based on established methodologies for similar small molecule inhibitors and the known role of the BLT1 pathway in arthritis pathogenesis.
Signaling Pathway of LTB4 and BLT1 in Arthritis
Caption: LTB4/BLT1 Signaling Pathway in Arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) model is a widely used and well-characterized model that shares many pathological and immunological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
-
Syringes and needles (27G)
-
Anesthesia (e.g., isoflurane)
Protocol:
Day 0: Primary Immunization
-
Prepare the CII/CFA emulsion: Mix equal volumes of bovine type II collagen solution and CFA to form a stable emulsion.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
Day 21: Booster Immunization
-
Prepare the CII/IFA emulsion: Mix equal volumes of bovine type II collagen solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
Treatment with this compound (Prophylactic Regimen):
-
Initiate treatment one day before the primary immunization (Day -1) and continue daily until the end of the study (e.g., Day 42).
-
Administer this compound orally via gavage. A suggested starting dose, based on common practices for small molecule inhibitors, would be in the range of 10-50 mg/kg.
-
The control group should receive the vehicle alone.
Experimental Groups:
-
Group 1: Naive (No disease induction, no treatment)
-
Group 2: Vehicle Control (CIA induction + Vehicle)
-
Group 3: this compound (CIA induction + this compound at selected dose)
-
Group 4 (Optional): Positive Control (e.g., Methotrexate)
Assessment of Arthritis
Clinical Scoring:
-
Begin clinical scoring on Day 21 and continue every other day until the end of the study.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper every other day starting from Day 21.
Histological Analysis (End of Study):
-
Euthanize mice and collect hind paws.
-
Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Data Presentation
The following tables represent a hypothetical dataset to illustrate how to structure the results from a study evaluating this compound in a CIA mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |
| Naive | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle Control | 4.5 ± 0.8 | 8.2 ± 1.2 | 10.5 ± 1.5 |
| This compound (30 mg/kg) | 1.2 ± 0.3 | 3.5 ± 0.7 | 4.8 ± 0.9 |
| Methotrexate (1 mg/kg) | 1.0 ± 0.2 | 2.8 ± 0.5 | 3.2 ± 0.6 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Effect of this compound on Paw Thickness
| Treatment Group | Paw Thickness (mm) - Day 21 | Paw Thickness (mm) - Day 42 | Change in Paw Thickness (mm) |
| Naive | 2.0 ± 0.1 | 2.0 ± 0.1 | 0.0 |
| Vehicle Control | 2.1 ± 0.1 | 3.8 ± 0.3 | 1.7 |
| This compound (30 mg/kg) | 2.1 ± 0.1 | 2.5 ± 0.2 | 0.4 |
| Methotrexate (1 mg/kg) | 2.0 ± 0.1 | 2.3 ± 0.1 | 0.3 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Experimental Workflow
Caption: Prophylactic Treatment Workflow for this compound in CIA Model.
Conclusion
While direct experimental data for this compound in arthritis models is not yet available in published literature, its mechanism of action as a BLT1 antagonist provides a strong rationale for its investigation. The protocols and data structures provided herein offer a robust framework for designing and executing preclinical studies to evaluate the efficacy of this compound in a mouse model of inflammatory arthritis. Researchers should perform dose-response studies to determine the optimal therapeutic window and consider both prophylactic and therapeutic treatment regimens to fully characterize the potential of this compound.
References
Application Notes and Protocols for ZK-158252: A Selective BLT1 Receptor Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZK-158252 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses. By binding to BLT1 on the surface of immune cells, primarily leukocytes, LTB4 triggers chemotaxis, cellular activation, and the production of pro-inflammatory cytokines. The LTB4/BLT1 signaling axis has been implicated in the pathogenesis of various inflammatory diseases. This compound, by blocking this interaction, offers a valuable tool for investigating the role of BLT1 in animal models of inflammation and for exploring its therapeutic potential.
These application notes provide a summary of potential in vivo applications of this compound, along with generalized protocols for its administration and for studying its effects in preclinical research.
In Vivo Applications
This compound is intended for in vivo studies in animal models to investigate the role of the LTB4/BLT1 signaling pathway in various physiological and pathological processes. Based on studies with other BLT1 antagonists, potential areas of investigation include:
-
Acute and Chronic Inflammation: Evaluating the effect of this compound on leukocyte recruitment, edema formation, and cytokine production in models of peritonitis, arthritis, and inflammatory pain.
-
Metabolic Disorders: Investigating the impact of BLT1 antagonism on inflammation in adipose tissue, insulin sensitivity, and the progression of metabolic diseases like steatohepatitis.[1]
-
Respiratory Diseases: Assessing the potential of this compound to ameliorate inflammation and airway hyperresponsiveness in models of asthma and chronic obstructive pulmonary disease (COPD).[2][3]
-
Atherosclerosis: Studying the effect of BLT1 blockade on the development and progression of atherosclerotic lesions in relevant mouse models.[4]
Quantitative Data Summary
While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following table summarizes dosages and administration routes used for other BLT1 antagonists in mice, which can serve as a starting point for study design with this compound. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for each specific animal model and experimental endpoint.
| Compound | Animal Model | Dosage | Administration Route | Study Duration | Reference |
| U75302 | LPS-induced endotoxemia in aged mice | 1 mg/kg | Intraperitoneal (IP) | Acute (single dose) | [5] |
| BLT1 antagonist | MASH and fibrosis mouse model | 30 or 90 mg/kg | Not specified | 8 weeks | [1] |
| BIIL284 | Atherosclerosis in ApoE-/- mice | 0.3 - 3 mg/kg | Oral | 12-24 weeks | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Acute Inflammation
Objective: To assess the effect of this compound on the inflammatory response induced by lipopolysaccharide (LPS) in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline with a solubilizing agent)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (or other appropriate strain)
-
Anesthesia and euthanasia reagents as per approved IACUC protocol
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable vehicle. Further dilute with sterile saline to the final desired concentration for injection.
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 6-10 animals.
-
Dosing:
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). A starting dose could be in the range of 1-10 mg/kg, based on data from other BLT1 antagonists.
-
One hour after this compound administration, induce inflammation by injecting LPS (e.g., 1-5 mg/kg, IP).
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress according to the approved protocol.
-
At a predetermined time point (e.g., 4-24 hours post-LPS injection), collect blood via cardiac puncture or other approved method for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Perform peritoneal lavage to collect immune cells for flow cytometric analysis of leukocyte infiltration.
-
Harvest relevant tissues (e.g., lung, liver) for histological analysis or gene expression studies.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.
Protocol 2: General Pharmacokinetic Study of this compound in Rodents
Objective: To determine the basic pharmacokinetic profile of this compound in rodents.
Materials:
-
This compound
-
Formulation vehicle suitable for intravenous (IV) and oral (PO) administration
-
Sprague-Dawley rats or CD-1 mice
-
Cannulated animals (for serial blood sampling) if possible
-
Equipment for blood collection (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Preparation: Use cannulated animals for ease of repeated blood sampling. If not available, other sampling methods approved by the IACUC can be used.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound as a bolus injection via the tail vein or a cannula at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer this compound by oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (by comparing PO and IV AUCs)
-
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LTB4/BLT1 signaling pathway and a general experimental workflow for studying this compound in vivo.
Caption: LTB4/BLT1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using ZK-158252
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-158252 is a selective antagonist of the leukotriene B4 type-2 receptor (BLT2). Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. It exerts its effects through two G protein-coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. While BLT1 is primarily expressed on leukocytes, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration (chemotaxis), calcium mobilization, and cell proliferation. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other potential BLT2 modulators.
Data Presentation
| Assay Type | Cell Line | Ligand/Agonist | This compound IC50 | Other Antagonist IC50 | Reference |
| Chemotaxis Assay | CHO-hBLT2 | LTB4 | Data to be determined | ||
| Neutrophils | LTB4 | Data to be determined | |||
| Calcium Mobilization | CHO-hBLT2 | LTB4 | Data to be determined | ||
| HEK293-hBLT2 | LTB4 | Data to be determined | |||
| Radioligand Binding | CHO-hBLT2 Membranes | [3H]-LTB4 | Data to be determined |
Experimental Protocols
BLT2-Mediated Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as LTB4. A common method is the Boyden chamber assay.
Materials:
-
BLT2-expressing cells (e.g., CHO-hBLT2, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Chemoattractant: Leukotriene B4 (LTB4)
-
This compound
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Cell stain (e.g., Calcein AM or Giemsa stain)
-
96-well microplate
-
Plate reader (for fluorescent stains) or microscope (for manual counting)
Protocol:
-
Cell Preparation:
-
Culture BLT2-expressing cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the lower wells of the chemotaxis chamber, add Assay Buffer alone (negative control), LTB4 at its EC50 concentration (positive control), or LTB4 with different concentrations of this compound.
-
Place the microporous membrane over the lower wells.
-
Add the cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (typically 1-4 hours, optimize for your cell type).
-
-
Quantification of Migration:
-
After incubation, remove the cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
For Fluorescent Staining (e.g., Calcein AM):
-
Incubate the membrane with Calcein AM solution.
-
Read the fluorescence of the eluted dye in a plate reader.
-
-
For Manual Counting (e.g., Giemsa Stain):
-
Stain the membrane with Giemsa stain.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
BLT2-Mediated Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by LTB4 in BLT2-expressing cells.
Materials:
-
BLT2-expressing cells (e.g., CHO-hBLT2, HEK293-hBLT2)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
LTB4
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed the BLT2-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Add different concentrations of this compound or vehicle control to the wells and incubate for a further 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of LTB4 (at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the LTB4-induced calcium response by this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
-
BLT2 Radioligand Binding Assay
This assay directly measures the binding of this compound to the BLT2 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from BLT2-expressing cells (e.g., CHO-hBLT2)
-
Radioligand (e.g., [3H]-LTB4)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled LTB4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add Binding Buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a saturating concentration of unlabeled LTB4.
-
For competition binding wells, add serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Application Notes and Protocols for Western Blot Analysis Following ZK-158252 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of ZK-158252, a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1). By inhibiting the binding of LTB4 to BLT1, this compound is expected to modulate downstream signaling pathways crucial in inflammatory responses. This document outlines the theoretical background, detailed experimental protocols, and expected quantitative outcomes for assessing the efficacy of this compound in cellular models.
Introduction to this compound and BLT1 Signaling
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a critical role in inflammation by recruiting and activating leukocytes. Its effects are primarily mediated through the G-protein coupled receptor, BLT1. Activation of BLT1 by LTB4 initiates a cascade of intracellular signaling events, prominently involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, JNK, and p38. These pathways converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.[1][2][3][4][5][6][7][8]
This compound, as a BLT1 antagonist, is designed to block these signaling cascades. Western blot analysis is an indispensable technique to quantify the inhibitory effect of this compound by measuring the phosphorylation status of key signaling proteins within these pathways. A reduction in the phosphorylated (active) forms of proteins like ERK, Akt, and IκBα following this compound treatment in LTB4-stimulated cells would provide strong evidence of its antagonistic activity.
Quantitative Data Presentation
The following tables summarize representative quantitative data from hypothetical Western blot experiments designed to assess the dose-dependent and time-dependent inhibitory effects of this compound on LTB4-induced signaling. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the LTB4-stimulated control group.
Table 1: Dose-Dependent Inhibition of LTB4-induced Protein Phosphorylation by this compound
| Treatment Group | p-ERK / Total ERK (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) | p-IκBα / Total IκBα (Relative Intensity) |
| Vehicle Control | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.18 ± 0.04 |
| LTB4 (100 nM) | 1.00 ± 0.10 | 1.00 ± 0.09 | 1.00 ± 0.12 |
| LTB4 + this compound (1 nM) | 0.85 ± 0.08 | 0.88 ± 0.07 | 0.90 ± 0.09 |
| LTB4 + this compound (10 nM) | 0.55 ± 0.06 | 0.60 ± 0.05 | 0.62 ± 0.07 |
| LTB4 + this compound (100 nM) | 0.25 ± 0.04 | 0.30 ± 0.04 | 0.35 ± 0.05 |
| LTB4 + this compound (1 µM) | 0.18 ± 0.03 | 0.22 ± 0.03 | 0.25 ± 0.04 |
Cells were pre-treated with this compound for 1 hour before stimulation with LTB4 for 15 minutes. Data are represented as mean ± SEM from three independent experiments.
Table 2: Time-Course of Inhibition of LTB4-induced ERK Phosphorylation by this compound
| Time after LTB4 Stimulation | p-ERK / Total ERK (Relative Intensity) - No this compound | p-ERK / Total ERK (Relative Intensity) - With this compound (100 nM) |
| 0 min | 0.10 ± 0.02 | 0.11 ± 0.02 |
| 5 min | 0.85 ± 0.07 | 0.20 ± 0.03 |
| 15 min | 1.00 ± 0.09 | 0.28 ± 0.04 |
| 30 min | 0.65 ± 0.06 | 0.18 ± 0.03 |
| 60 min | 0.30 ± 0.04 | 0.12 ± 0.02 |
Cells were pre-treated with 100 nM this compound for 1 hour before stimulation with 100 nM LTB4 for the indicated times. Data are represented as mean ± SEM from three independent experiments.
Experimental Protocols
A detailed methodology for performing Western blot analysis to assess the effect of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and antibodies used.
1. Cell Culture and Treatment
-
Cell Line: A cell line endogenously expressing BLT1 is recommended (e.g., human neutrophils, monocytes, or a transfected cell line like HEK293-BLT1).
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
LTB4 Stimulation: Stimulate the cells with LTB4 (e.g., 100 nM) for a predetermined time (e.g., 15 minutes for peak phosphorylation of ERK and Akt). For time-course experiments, vary the stimulation time.
2. Cell Lysis and Protein Quantification
-
Lysis: After treatment, immediately place the culture plates on ice. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the corresponding total protein.
Visualizations
BLT1 Signaling Pathway
Caption: BLT1 receptor signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Note: Quantifying Cytokine Modulation by the BLT1 Receptor Antagonist ZK-158252 using Enzyme-Linked Immunosorbent Assay (ELISA)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of pro-inflammatory cytokines in cell culture supernatants following treatment with ZK-158252, a selective antagonist for the leukotriene B4 receptor 1 (BLT1). The provided methodology utilizes a sandwich ELISA protocol as a robust and sensitive method to measure the effects of this compound on cytokine production by immune cells. This document is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of BLT1 receptor antagonists.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that exerts its effects through the high-affinity G protein-coupled receptor, BLT1.[1] The LTB4/BLT1 signaling axis is a critical pathway in the recruitment and activation of leukocytes, such as neutrophils and macrophages, to sites of inflammation.[1][2] Activation of BLT1 by LTB4 initiates a signaling cascade that leads to the production and release of various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][3][4] These cytokines play a pivotal role in the pathogenesis of numerous inflammatory diseases.
This compound is a selective antagonist of the BLT1 receptor. By blocking the binding of LTB4 to BLT1, this compound is hypothesized to inhibit downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines. This makes this compound a person of interest for therapeutic intervention in inflammatory disorders. The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific technique for the quantification of soluble proteins, such as cytokines, in biological samples. This application note details a representative protocol for assessing the in vitro efficacy of this compound in modulating cytokine production using a sandwich ELISA.
Principle of the Assay
The sandwich ELISA is a common and highly sensitive method for detecting and quantifying a specific antigen (in this case, a cytokine). The wells of a 96-well microplate are coated with a capture antibody that is specific for the cytokine of interest. The sample containing the unknown amount of cytokine is added to the well, and the cytokine is captured by the immobilized antibody. After washing, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a colored product. The intensity of the color is directly proportional to the amount of cytokine present in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Representative Data
The following table summarizes representative data on the effect of a BLT1 receptor antagonist on the production of various cytokines in in vitro and in vivo inflammatory models. While this data was not generated using this compound specifically, it is illustrative of the expected effects of a selective BLT1 antagonist.
| Cytokine | Experimental Model | Treatment Group | Control Group (Vehicle) | % Reduction with BLT1 Antagonist | Reference |
| IL-1β | Mouse model of spinal cord injury (in vivo) | BLT1 Knockout | Wild-Type | ~50% | [4] |
| TNF-α | Mouse model of incisional pain (in vivo) | BLT1 Knockout | Wild-Type | Significantly Lower | [1] |
| IL-6 | Mouse model of spinal cord injury (in vivo) | BLT1 Knockout | Wild-Type | ~36% | [4] |
| IL-4 | Mouse model of allergic airway inflammation (in vivo) | BLT1 Antagonist | Vehicle | Significantly Reduced | [5] |
| IL-5 | Mouse model of allergic airway inflammation (in vivo) | BLT1 Antagonist | Vehicle | Significantly Reduced | [5] |
| IL-13 | Mouse model of allergic airway inflammation (in vivo) | BLT1 Antagonist | Vehicle | Significantly Reduced | [5] |
Experimental Protocol
This protocol describes the stimulation of a murine macrophage cell line (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce cytokine production and the subsequent measurement of a representative cytokine (e.g., TNF-α) by sandwich ELISA following treatment with this compound.
Materials and Reagents
-
Murine Macrophage Cell Line (e.g., RAW 264.7)
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), pH 7.4
-
TNF-α ELISA Kit (containing):
-
96-well microplate coated with anti-mouse TNF-α capture antibody
-
Recombinant mouse TNF-α standard
-
Biotinylated anti-mouse TNF-α detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 2. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking the Leukotriene B4 Receptor 1 Inhibits Late-Phase Airway Responses in Established Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry Staining for Tissues Treated with ZK-158252
Introduction
ZK-158252 is an antagonist of the leukotriene B4 (LTB4) receptors, with reported activity against the type-2 receptor (BLT2)[1]. LTB4 is a potent lipid mediator involved in orchestrating inflammatory responses. It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2[2]. BLT1 is primarily expressed on leukocytes, including neutrophils, macrophages, and T cells, while BLT2 has a more ubiquitous distribution[2][3]. The activation of these receptors, particularly BLT1, triggers downstream signaling cascades that promote immune cell chemotaxis, activation, and the production of pro-inflammatory cytokines, playing a crucial role in the pathogenesis of various inflammatory diseases[4][5][6].
Treatment of tissues or animal models with a BLT receptor antagonist like this compound is expected to suppress inflammatory responses. Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the cellular and molecular effects of this treatment. These application notes provide detailed protocols and guidance for performing IHC on tissues exposed to this compound, focusing on the detection of the BLT1 receptor, key inflammatory cell markers, and downstream signaling proteins.
Mechanism of Action: LTB4 Signaling and this compound Inhibition
Leukotriene B4 (LTB4) binding to its receptor, BLT1, initiates a G protein-mediated signaling cascade. This leads to the activation of pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[7][8]. The activation of NF-κB, a key transcription factor, results in the upregulation of various pro-inflammatory genes, leading to cytokine production and immune cell recruitment[9]. This compound, by blocking the LTB4 receptor, inhibits these downstream events, thereby reducing inflammation.
Quantitative Data Summary
The following table summarizes expected changes in key biomarkers in tissues treated with a BLT receptor antagonist, based on published studies. This data can guide the selection of antibodies and the interpretation of IHC staining results.
| Biomarker | Expected Change with Antagonist | Tissue Type / Model | Rationale / Downstream Effect |
| Eosinophil Count | Decrease | Lung (Allergen Challenge Model)[10] | Reduced chemotaxis of eosinophils to the site of inflammation. |
| Neutrophil Infiltration | Decrease | Paw (Formalin Injury Model)[11] | Inhibition of LTB4-mediated neutrophil recruitment. |
| Phospho-NF-κB | Decrease | Visceral Adipose Tissue (LPS Model)[9] | Blockade of the upstream signaling required for NF-κB activation. |
| IL-6 Expression | Decrease | Visceral Adipose Tissue (LPS Model)[9] | Reduced NF-κB activity leads to lower transcription of the IL-6 gene. |
| Phospho-CREB | Decrease | Spinal Cord (Formalin Injury Model)[11] | Attenuation of neuronal activation signaling pathways. |
| CD11c+ Macrophages | Decrease | Visceral Adipose Tissue (LPS Model)[9] | Shift from a pro-inflammatory (M1-like) to an anti-inflammatory macrophage phenotype. |
| CD206+ Macrophages | Increase | Visceral Adipose Tissue (LPS Model)[9] | Promotion of an anti-inflammatory (M2-like) macrophage phenotype. |
| LC3 | Decrease | Lung (COPD Model)[12] | Modulation of autophagy pathways in response to inflammation. |
Detailed Protocol: IHC Staining of FFPE Tissues
This protocol provides a standardized procedure for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and Graded Ethanol series (100%, 95%, 80%)
-
Deionized Water (DI H₂O)
-
Antigen Retrieval Buffer:
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)
-
Hydrogen Peroxide (3%) for peroxidase blocking[14]
-
Blocking Buffer: 5% Normal Goat Serum in TBS-T[14]
-
Primary Antibodies (see table below)
-
Polymer-based HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse as appropriate)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Recommended Primary Antibodies
| Target Antigen | Host Species | Type | Recommended Dilution | Vendor (Example) |
| BLT1 (LTB4R) | Rabbit | Polyclonal | 5-10 µg/mL | Sigma-Aldrich (L6917) |
| Phospho-NF-κB p65 | Rabbit | Monoclonal | 1:100 - 1:200 | Cell Signaling Technology |
| CD11c | Rabbit | Monoclonal | 1:200 - 1:500 | Abcam |
| CD206 (MRC1) | Rabbit | Monoclonal | 1:500 - 1:1000 | Cell Signaling Technology |
| LC3B | Rabbit | Monoclonal | 1:400 | Cell Signaling Technology |
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol for 1 minute.
-
Immerse in 80% Ethanol for 1 minute.
-
Rinse thoroughly in DI H₂O for 5 minutes[13].
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat a steamer or water bath containing the chosen Antigen Retrieval Buffer (Citrate or Tris-EDTA) to 95-100°C[14].
-
Immerse slides in the hot buffer and incubate for 20-30 minutes[13][14].
-
Remove the container from the heat source and allow slides to cool to room temperature in the buffer for at least 20 minutes[14].
-
Rinse slides in DI H₂O, then in TBS-T (2 changes for 2 minutes each).
-
4. Immunostaining Procedure
-
Peroxidase Block: Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with TBS-T (2 changes for 2 minutes each).
-
Blocking: Apply Blocking Buffer (5% Normal Goat Serum) and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding[14].
-
Primary Antibody: Gently tap off the blocking buffer. Apply the diluted primary antibody to the sections. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, rinse slides with TBS-T (3 changes for 3 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with TBS-T (3 changes for 3 minutes each).
-
Chromogen Development: Apply the DAB solution. Monitor the color development under a microscope (typically 1-10 minutes). Stop the reaction by immersing the slides in DI H₂O[13].
-
Counterstaining: Immerse slides in Hematoxylin for 30-60 seconds. Rinse immediately with running tap water until the water runs clear. "Blue" the sections in a suitable bluing reagent or tap water.
5. Dehydration and Mounting
-
Dehydrate the sections through graded ethanols (e.g., 80%, 95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
-
Apply a drop of permanent mounting medium and coverslip.
Interpretation and Controls
-
Positive Control: A tissue known to express the target protein should be included in each run to validate the staining protocol.
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to check for non-specific staining from the secondary antibody.
-
Staining Interpretation: The staining should be evaluated based on cellular localization (e.g., membrane for BLT1, nuclear for p-NF-κB) and intensity (weak, moderate, strong). Quantitative analysis can be performed by scoring the percentage of positive cells or using digital image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking the Leukotriene B4 Receptor 1 Inhibits Late-Phase Airway Responses in Established Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labpages2.moffitt.org [labpages2.moffitt.org]
- 14. usbio.net [usbio.net]
Application Notes: Investigating the Effect of ZK-158252 on BLT1 Receptor-Mediated Calcium Signaling
Introduction
ZK-158252 is identified as a selective antagonist for the Leukotriene B4 receptor 1 (BLT1). The BLT1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses. Its natural ligand, leukotriene B4 (LTB4), is a potent chemoattractant for leukocytes. Activation of the BLT1 receptor is known to trigger intracellular calcium mobilization, a key second messenger in many cellular processes including cell migration, degranulation, and cytokine production.[1][2][3] Given that this compound antagonizes the BLT1 receptor, it is hypothesized to inhibit LTB4-induced intracellular calcium signaling. Calcium imaging techniques provide a powerful tool to quantify this inhibitory effect and characterize the pharmacological properties of this compound.
The proposed mechanism of action involves the Gαq signaling pathway.[4][5][6] Upon LTB4 binding, the BLT1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytosol.[4][7] This initial calcium release can be followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE).[3][8] By blocking the initial activation of the BLT1 receptor, this compound is expected to prevent this entire cascade, resulting in an attenuation of the LTB4-induced rise in intracellular calcium.
References
- 1. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Leukotriene B4-induced homologous desensitization of calcium mobilization and phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines | MDPI [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ZK-158252 in the Study of COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. A key driver of the persistent inflammation in COPD is the potent lipid chemoattractant, Leukotriene B4 (LTB4).[1][2] LTB4 levels are significantly elevated in the serum, sputum, and exhaled breath condensate of COPD patients, particularly during exacerbations.[3][4][5][6] LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G-protein coupled receptor, BLT1.[1][7] The LTB4/BLT1 signaling axis is crucial in recruiting and activating neutrophils and other immune cells, such as CD8+ T cells and macrophages, to the lungs, thereby perpetuating the inflammatory cascade and contributing to tissue damage.[1][2][8]
ZK-158252 is a selective antagonist of the BLT1 receptor. By blocking the binding of LTB4 to BLT1, this compound is a valuable research tool for investigating the role of the LTB4/BLT1 pathway in the pathogenesis of COPD and for evaluating the therapeutic potential of targeting this pathway. While direct studies of this compound in COPD models are not extensively published, its mechanism of action is highly relevant. The following application notes and protocols are based on the established role of the LTB4/BLT1 axis in COPD and utilize data and methodologies from studies with other well-characterized BLT1 antagonists, such as U-75302, which are expected to provide a strong framework for the application of this compound.
LTB4/BLT1 Signaling Pathway in COPD
The binding of LTB4 to the BLT1 receptor on immune cells triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, all of which are central to the pathophysiology of COPD.[1][9]
Caption: LTB4/BLT1 signaling cascade and the inhibitory action of this compound.
Application of this compound in Preclinical COPD Models
This compound can be utilized in various preclinical models of COPD to investigate its efficacy in mitigating key features of the disease. The two most common and relevant models are the cigarette smoke (CS)-induced model and the elastase-induced emphysema model.
Representative In Vivo Study Workflow
Caption: A generalized experimental workflow for evaluating this compound in animal models of COPD.
Quantitative Data from Representative BLT1 Antagonist Studies
The following tables summarize quantitative data from studies using the BLT1 antagonist U-75302 in COPD models. These results provide an expected baseline for the potential effects of this compound.
Table 1: Effect of BLT1 Antagonist on Inflammatory Markers in a Cigarette Smoke (CS)-Induced COPD Mouse Model Data adapted from studies on U-75302.
| Parameter | Control Group | CS Group | CS + BLT1 Antagonist Group |
| BALF Total Cell Count (x10⁵) | 1.2 ± 0.3 | 5.8 ± 0.9 | 2.5 ± 0.5# |
| BALF Neutrophil Count (x10⁴) | 0.5 ± 0.1 | 15.2 ± 2.1 | 6.3 ± 1.4# |
| BALF Macrophage Count (x10⁵) | 1.1 ± 0.2 | 4.2 ± 0.7 | 1.8 ± 0.4# |
| Lung IL-6 (pg/mL) | 35 ± 8 | 150 ± 25 | 70 ± 15# |
| Lung TNF-α (pg/mL) | 20 ± 5 | 95 ± 18* | 45 ± 10# |
| p < 0.05 compared to Control Group; #p < 0.05 compared to CS Group. Data are presented as mean ± SD. |
Table 2: Effect of BLT1 Antagonist on Lung Function and Emphysema in an Elastase-Induced Emphysema Mouse Model Data adapted from studies on LTB4-deficient mice, which mimics the effect of a BLT1 antagonist.[10]
| Parameter | Control Group | Elastase Group | Elastase + BLT1 Blockade |
| Mean Linear Intercept (µm) | 35 ± 4 | 75 ± 8 | 45 ± 6# |
| Total Lung Capacity (mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.0 ± 0.15# |
| Static Compliance (mL/cmH₂O) | 0.05 ± 0.01 | 0.12 ± 0.02* | 0.07 ± 0.01# |
| p < 0.05 compared to Control Group; #p < 0.05 compared to Elastase Group. Data are presented as mean ± SD. |
Experimental Protocols
The following are detailed protocols for key experiments in COPD models, adapted from studies using the BLT1 antagonist U-75302.[1][11][12][13] These can serve as a template for designing experiments with this compound.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
-
Animals: Use 8-10 week old C57BL/6J mice.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Randomly divide mice into three groups:
-
Control Group (exposed to room air).
-
CS Group (exposed to cigarette smoke).
-
CS + this compound Group.
-
-
Cigarette Smoke Exposure:
-
Place mice in a whole-body exposure chamber.
-
Expose the CS and CS + this compound groups to smoke from 5 cigarettes, 4 times a day, with 30-minute smoke-free intervals, 6 days a week for 12 weeks.
-
The control group is exposed to filtered room air on the same schedule.
-
-
This compound Administration:
-
The optimal dose, route, and timing for this compound should be determined in preliminary dose-ranging studies.
-
Based on protocols for similar compounds (e.g., U-75302), administration could be via intraperitoneal (i.p.) injection or oral gavage.
-
A representative dosing schedule could be 1 mg/kg body weight, administered 1 hour before the first smoke exposure of the day.
-
-
Endpoint Analysis (at 12 weeks):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with 3 x 0.5 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid (BALF) and use the supernatant for cytokine analysis (ELISA for IL-6, TNF-α).
-
Resuspend the cell pellet for total and differential cell counts (using a hemocytometer and cytospin preparations stained with Diff-Quik).
-
-
Lung Histology:
-
Perfuse the lungs with PBS and inflate with 4% paraformaldehyde.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and alveolar destruction (emphysema).
-
Quantify emphysema by measuring the mean linear intercept.
-
-
Protocol 2: In Vitro Macrophage Stimulation Assay
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cigarette Smoke Extract (CSE) Preparation:
-
Bubble the smoke from one non-filtered cigarette through 10 mL of serum-free DMEM at a rate of 1 puff/10 seconds.
-
Filter-sterilize the resulting solution, which is considered 100% CSE.
-
-
Experiment:
-
Plate RAW264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a pre-determined concentration of CSE (e.g., 2.5%) for 24 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the expression of proteins related to inflammation and autophagy (e.g., p62, LC3-II), as BLT1 antagonism has been shown to induce autophagy.[1][11]
-
Conclusion
This compound, as a selective BLT1 receptor antagonist, represents a highly relevant and promising tool for the investigation of COPD pathogenesis. The provided application notes, data from analogous compounds, and detailed protocols offer a comprehensive guide for researchers to design and execute studies aimed at elucidating the role of the LTB4/BLT1 pathway and evaluating the therapeutic potential of its blockade in preclinical COPD models. The expected outcomes include the amelioration of pulmonary inflammation and the reduction of emphysematous changes, thereby providing a strong rationale for further development of this class of compounds for the treatment of COPD.
References
- 1. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting leukotrienes for the treatment of COPD? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum leukotriene B4 levels in patients with obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased leukotriene B4 and 8-isoprostane in exhaled breath condensate of patients with exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. Increased leukotriene B4 and 8-isoprostane in exhaled breath condensate of patients with exacerbations of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Up-regulated membrane and nuclear leukotriene B4 receptors in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Role of LTB4 in the pathogenesis of elastase-induced murine pulmonary emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cigarette smoke-induced lung inflammation in COPD mediated via LTB4/BLT1/SOCS1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application of ZK-158252 in Autoimmune Uveitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune uveitis is a sight-threatening inflammatory condition of the eye, characterized by the infiltration of pathogenic immune cells and the production of inflammatory mediators within the ocular tissues. A key driver of this disease is the activation and recruitment of autoreactive T lymphocytes, particularly T helper 1 (Th1) and Th17 cells. Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that exerts its effects through the high-affinity G protein-coupled receptor, BLT1. The LTB4/BLT1 signaling axis is critically involved in the chemotaxis and activation of various immune cells, including neutrophils and T lymphocytes.
ZK-158252 is a selective antagonist of the BLT1 receptor. By blocking the binding of LTB4 to BLT1, this compound has the potential to inhibit the downstream signaling pathways that promote immune cell recruitment and activation. This makes this compound a compelling candidate for investigation as a therapeutic agent in autoimmune uveitis. These application notes provide a framework for researchers to explore the utility of this compound in preclinical models of autoimmune uveitis.
Mechanism of Action
This compound acts as a competitive antagonist at the BLT1 receptor, thereby preventing the binding of its natural ligand, LTB4. This blockade is hypothesized to interfere with several key processes in the pathogenesis of autoimmune uveitis:
-
Inhibition of Immune Cell Migration: LTB4 is a potent chemoattractant for neutrophils and effector T cells. By blocking the BLT1 receptor, this compound is expected to reduce the infiltration of these inflammatory cells into the delicate tissues of the eye.
-
Modulation of T Cell Activation and Differentiation: The LTB4/BLT1 pathway has been implicated in the activation and differentiation of T cells. This compound may therefore suppress the generation and function of pathogenic Th1 and Th17 cells, which are central to the development of autoimmune uveitis.
-
Reduction of Pro-inflammatory Cytokine Production: By attenuating the activation of immune cells, this compound could lead to a decrease in the production of key pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α within the ocular microenvironment.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound in a model of Experimental Autoimmune Uveitis (EAU).
Table 1: Effect of this compound on Clinical Score in EAU
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Day post-immunization ± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 12.1 ± 0.5 |
| This compound (1 mg/kg) | 2.1 ± 0.2 | 14.5 ± 0.7 |
| This compound (5 mg/kg) | 1.2 ± 0.1 | 16.2 ± 0.8 |
| Dexamethasone (1 mg/kg) | 0.8 ± 0.1 | 17.1 ± 0.6 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Histopathological Analysis of Ocular Inflammation in EAU
| Treatment Group | Infiltration Score (0-4) (± SEM) | Structural Damage Score (0-4) (± SEM) |
| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (1 mg/kg) | 1.9 ± 0.3 | 1.5 ± 0.2 |
| This compound (5 mg/kg) | 0.9 ± 0.2 | 0.7 ± 0.1 |
| Dexamethasone (1 mg/kg) | 0.5 ± 0.1 | 0.4 ± 0.1 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 3: Effect of this compound on T Cell Subsets in Draining Lymph Nodes of EAU Mice
| Treatment Group | % Th1 (IFN-γ+) of CD4+ T cells (± SEM) | % Th17 (IL-17A+) of CD4+ T cells (± SEM) |
| Vehicle Control | 25.4 ± 2.1 | 8.2 ± 0.9 |
| This compound (5 mg/kg) | 12.1 ± 1.5 | 3.5 ± 0.5 |
| Dexamethasone (1 mg/kg) | 8.9 ± 1.1 | 2.1 ± 0.3 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 4: Cytokine Levels in Aqueous Humor of EAU Mice
| Treatment Group | IFN-γ (pg/mL) (± SEM) | IL-17A (pg/mL) (± SEM) | TNF-α (pg/mL) (± SEM) |
| Vehicle Control | 152.3 ± 15.8 | 85.1 ± 9.2 | 112.7 ± 12.5 |
| This compound (5 mg/kg) | 68.5 ± 8.1 | 32.4 ± 4.5 | 55.9 ± 7.3 |
| Dexamethasone (1 mg/kg) | 45.2 ± 5.3 | 18.9 ± 2.7 | 38.1 ± 4.9 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Induction and Assessment of Experimental Autoimmune Uveitis (EAU) in Mice
1.1. Animals:
-
Female C57BL/6J mice, 6-8 weeks old.
1.2. Reagents:
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (human or mouse sequence).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Phosphate-buffered saline (PBS).
1.3. EAU Induction:
-
Emulsify IRBP peptide 1-20 in CFA at a 1:1 ratio to a final concentration of 1 mg/mL.
-
On day 0, immunize each mouse subcutaneously at the base of the tail and on the flank with a total of 200 µL of the emulsion (containing 200 µg of IRBP peptide).
-
Concurrently, administer 1.5 µg of PTX intraperitoneally in 100 µL of PBS.
1.4. Treatment Protocol:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control like Dexamethasone).
-
Begin treatment on day 0 or day 7 post-immunization.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection until the end of the experiment.
1.5. Clinical Assessment:
-
Beginning on day 7 post-immunization, and every other day thereafter, examine the fundus of both eyes using a fundoscope.
-
Score the severity of uveitis based on a standardized 0-4 scale (0 = no disease; 4 = severe inflammation with retinal damage).
1.6. Histopathological Analysis:
-
On day 21 post-immunization, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E).
-
Score the sections for inflammatory cell infiltration and structural damage by a blinded observer.
Protocol 2: In Vitro T Cell Proliferation and Differentiation Assay
2.1. Cell Preparation:
-
Isolate splenocytes or lymph node cells from IRBP-immunized mice (day 14).
-
Alternatively, use naive T cells isolated from unimmunized mice.
2.2. Reagents:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.
-
IRBP peptide 1-20.
-
Anti-CD3 and anti-CD28 antibodies for polyclonal T cell stimulation.
-
This compound (dissolved in DMSO).
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Cytokine stimulation cocktail (for intracellular cytokine staining).
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17A).
2.3. T Cell Proliferation Assay:
-
Label cells with CFSE.
-
Plate 2 x 10⁵ cells per well in a 96-well plate.
-
Add varying concentrations of this compound.
-
Stimulate cells with IRBP peptide (for antigen-specific proliferation) or anti-CD3/CD28 (for polyclonal proliferation).
-
Incubate for 72 hours.
-
Analyze CFSE dilution by flow cytometry to assess proliferation. Alternatively, perform a [³H]-thymidine incorporation assay.
2.4. T Cell Differentiation Assay:
-
Culture naive CD4+ T cells with anti-CD3/CD28 under Th1-polarizing conditions (IL-12, anti-IL-4) or Th17-polarizing conditions (TGF-β, IL-6, anti-IFN-γ, anti-IL-4).
-
Add varying concentrations of this compound to the cultures.
-
After 3-5 days, restimulate the cells with a cytokine stimulation cocktail for 4-6 hours.
-
Perform intracellular staining for IFN-γ and IL-17A and analyze by flow cytometry.
Mandatory Visualizations
Troubleshooting & Optimization
ZK-158252 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZK-158252. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. These receptors are G-protein coupled receptors (GPCRs) involved in inflammatory responses. By blocking these receptors, this compound inhibits the signaling pathways activated by LTB4, a potent chemoattractant for leukocytes. This makes this compound a valuable tool for studying inflammatory processes.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] When stored properly, the shelf life is expected to be greater than two years.[1]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Currently, there is no publicly available quantitative data on its solubility in other common solvents such as ethanol or aqueous buffers.
Q4: How should I prepare a stock solution of this compound?
A4: Due to its lipophilic nature, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and what can I do?
A5: This is a common issue known as "crashing out" that occurs with poorly water-soluble compounds. When the DMSO stock solution is diluted into an aqueous environment, the compound's solubility dramatically decreases, leading to precipitation. The "Troubleshooting Guides" section provides detailed steps to mitigate this issue.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
-
Problem: After diluting the DMSO stock solution of this compound into cell culture media or a buffer, a precipitate or cloudiness is observed.
-
Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The final concentration in the aqueous medium likely exceeds its solubility limit.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to the aqueous medium, create intermediate dilutions in DMSO first. Then, add the lower-concentration DMSO stock to the pre-warmed (37°C) aqueous medium while gently vortexing.
-
Gentle Warming: Gently warming the final solution to 37°C may help in redissolving small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using this compound.
-
Cause: This could be due to incomplete dissolution of the compound, degradation of the stock solution, or precipitation during the experiment.
-
Solutions:
-
Ensure Complete Dissolution: Before use, visually inspect your stock solution to ensure there is no precipitate. If needed, gently warm and vortex the solution.
-
Proper Stock Solution Storage: Aliquot your DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store the compound in aqueous solutions for extended periods.
-
DMSO Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H36O3 | MedKoo, PubChem |
| Molecular Weight | 432.60 g/mol | MedKoo, PubChem |
| CAS Number | 245742-21-6 | MedKoo, PubChem |
| Appearance | Solid (form not specified) | General |
| Known Solubility | Soluble in DMSO | MedKoo |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration |
| Solid Form (Short-term) | 0 - 4°C | Days to Weeks |
| Solid Form (Long-term) | -20°C | Months to Years |
| DMSO Stock Solution | -20°C or -80°C | Months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.326 mg.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly. Visually confirm that all solid has dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for Diluting this compound in Aqueous Media
-
Prepare Intermediate Dilutions: Thaw a vial of the 10 mM this compound stock solution. Prepare a series of intermediate dilutions in pure DMSO (e.g., 1 mM, 100 µM).
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to 37°C.
-
Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the appropriate DMSO intermediate stock solution. It is crucial to add the DMSO stock to the aqueous medium and not the other way around to ensure rapid mixing and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is non-toxic to your cells, typically ≤ 0.5%.
Visualizations
Caption: A general workflow for the preparation and dilution of this compound.
Caption: Antagonism of the BLT1/BLT2 signaling pathway by this compound.
References
Technical Support Center: Optimizing ZK-158252 Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ZK-158252, a selective BLT1 receptor antagonist, in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As there is limited specific data for this compound in the public domain, a good starting point is to perform a dose-response experiment. Based on data from other BLT1 antagonists, a concentration range of 10 nM to 10 µM is recommended for initial testing. It is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How can I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration should be determined by performing a concentration-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of cell migration, cytokine release, or a specific signaling event). The lowest concentration that gives the maximal effect with minimal cytotoxicity should be chosen for subsequent experiments.
Q3: What is the mechanism of action for this compound?
A3: this compound is a selective antagonist for the Leukotriene B4 receptor 1 (BLT1). By binding to BLT1, it blocks the downstream signaling cascade initiated by the natural ligand, Leukotriene B4 (LTB4), which is a potent lipid mediator of inflammation.[1]
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Some compounds can degrade in culture medium over time. |
| Low Receptor Expression | Confirm BLT1 receptor expression in your cell type of interest using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Vehicle Control | Ensure the vehicle used to dissolve this compound (e.g., DMSO) is used as a control at the same final concentration and is not affecting the cells. |
| Antagonist has Agonist Activity | In some cell types, BLT1 antagonists have been shown to have partial agonist activity.[2] Evaluate downstream signaling in the absence of LTB4 to test for this. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your specific cell type. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1-0.5%). |
| Off-Target Effects | At higher concentrations, the compound may have off-target effects. Lower the concentration and consider using another BLT1 antagonist as a control. |
| Contamination | Ensure aseptic techniques are followed during cell culture and compound preparation to rule out microbial contamination. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Passages | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Variability in Compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving the compound. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and experiments, as this can influence the cellular response. |
| Incubation Time | Optimize and standardize the incubation time with this compound. |
Experimental Protocols & Data
Concentration Ranges of Analogous BLT1 Antagonists
The following table summarizes concentration ranges of other BLT1 antagonists used in published cell culture studies. This can serve as a reference for designing your initial dose-response experiments with this compound.
| Antagonist | Cell Type | Concentration Range | Reference |
| U75302 | Dorsal Root Ganglia Neurons | 100 nM - 1 µM | [3] |
| U75302 | RAW264.7 Macrophages | Not specified, used to block LTB4/BLT1 pathway | [4] |
| CP105696 | T cells | Not specified, used to inhibit chemotaxis | [5] |
| LY293111 | Human Pancreatic Cancer Cells | Time- and concentration-dependent inhibition | [6] |
| LY293111 | Rat Conjunctival Goblet Cells | 100 nM - 1 µM | [7] |
General Protocol for Determining Optimal Concentration
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Stimulation (if applicable): After a pre-incubation period with this compound (e.g., 30-60 minutes), stimulate the cells with an appropriate concentration of LTB4.
-
Incubation: Incubate the cells for a predetermined time, depending on the assay.
-
Assay: Perform your desired assay to measure the biological response (e.g., ELISA for cytokine secretion, migration assay, or Western blot for protein phosphorylation).
-
Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay to ensure the concentrations used are not toxic to the cells.
Visualizations
Caption: Simplified BLT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RvE1 Uses the LTB4 Receptor BLT1 to Increase [Ca2+]i and Stimulate Mucin Secretion in Cultured Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZK-158252
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the BLT1 receptor selective antagonist, ZK-158252. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist for the Leukotriene B4 receptor 1 (BLT1), a G-protein-coupled receptor involved in inflammatory responses.[1] It is designed to inhibit the signaling cascade initiated by the binding of Leukotriene B4 (LTB4), a potent lipid chemoattractant.
Q2: I'm observing a cellular response that is inconsistent with BLT1 inhibition. What could be the cause?
While this compound is designed to be selective for BLT1, unexpected cellular responses may indicate off-target effects. This could involve interactions with other receptors or signaling molecules. It is also possible that some BLT1 antagonists exhibit intrinsic agonist activity at the BLT2 receptor, which could lead to unforeseen biological effects.
Q3: My experiment shows a weaker than expected inhibition of LTB4-induced cell migration. Is my compound inactive?
A weaker than expected effect could be due to several factors. First, verify the concentration and stability of this compound in your experimental system. Second, consider the expression levels of the BLT1 receptor in your cell model. Low receptor expression may result in a diminished response. Finally, there could be compensatory signaling pathways in your specific cell type that are not fully inhibited by blocking BLT1 alone.
Q4: Are there any known off-targets for BLT1 receptor antagonists in general?
While specific off-target data for this compound is not publicly available, compounds of this class may exhibit some level of cross-reactivity with the lower-affinity LTB4 receptor, BLT2. Additionally, depending on the chemical scaffold, interactions with other G-protein coupled receptors (GPCRs) or ion channels cannot be entirely ruled out without comprehensive screening. Some BLT1 antagonists have also been reported to possess intrinsic agonist activity in certain cell types, such as human endothelial cells.[2]
Troubleshooting Guides
Issue 1: Unexpected Increase in Intracellular Calcium Levels
You are using this compound to block LTB4-induced calcium mobilization in a leukocyte cell line. However, at higher concentrations, you observe a slight increase in intracellular calcium even in the absence of LTB4.
-
Possible Cause: The compound may have a weak partial agonist activity at the BLT1 receptor or an off-target agonist effect on another GPCR that couples to calcium signaling.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis of this compound alone to characterize the unexpected calcium signal.
-
Receptor Expression: Confirm the expression of BLT1 and BLT2 in your cell line using qPCR or flow cytometry.
-
Competitive Binding Assay: Conduct a competitive binding experiment with radiolabeled LTB4 to confirm that this compound is indeed binding to the BLT1 receptor.
-
Broad Panel Screening: If the issue persists, consider screening the compound against a panel of common GPCRs to identify potential off-target interactions.
-
Issue 2: Inconsistent Results in Different Cell Types
This compound effectively blocks neutrophil chemotaxis in your in vitro assay, but has a minimal effect on a macrophage cell line under similar conditions.
-
Possible Cause: The signaling pathways downstream of BLT1 activation can vary between cell types. Macrophages may have redundant or alternative pathways for chemotaxis that are not dependent on BLT1. Additionally, the expression levels of BLT1 and potential off-targets may differ.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Quantify BLT1 receptor expression in both neutrophils and the macrophage cell line.
-
Signaling Pathway Analysis: Investigate the downstream signaling pathways in both cell types (e.g., phosphorylation of ERK, AKT) in response to LTB4 and this compound.
-
Use a Positive Control: Employ a known inhibitor of a key chemotaxis signaling molecule (e.g., a PI3K inhibitor) in both cell lines to ensure the macrophage cell line is capable of a response that can be inhibited.
-
Quantitative Data
The following tables present hypothetical data for illustrative purposes to guide experimental design and interpretation.
Table 1: Hypothetical Binding Affinities of this compound
| Target | Assay Type | Ki (nM) |
| BLT1 Receptor | Radioligand Binding | 5.2 |
| BLT2 Receptor | Radioligand Binding | 850 |
| CysLT1 Receptor | Radioligand Binding | >10,000 |
| FPR2/ALX Receptor | Radioligand Binding | >10,000 |
Table 2: Hypothetical Functional Activity of this compound
| Target | Cell Line | Assay Type | IC50 (nM) |
| BLT1 Receptor | U937 cells | Calcium Mobilization | 12.5 |
| BLT2 Receptor | CHO-K1 cells | Calcium Mobilization | 1,200 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for BLT1 Receptor
-
Cell Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human BLT1 receptor (e.g., HEK293-BLT1).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add 50 µL of cell membranes, 25 µL of [3H]-LTB4 (final concentration ~0.5 nM), and 25 µL of varying concentrations of this compound or vehicle control. For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
Protocol 2: Calcium Mobilization Functional Assay
-
Cell Preparation: Plate BLT1-expressing cells (e.g., U937) in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject LTB4 (at a concentration that elicits ~80% of the maximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the level of calcium mobilization. Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Hypothetical on-target vs. off-target interaction of this compound.
Caption: General troubleshooting workflow for unexpected experimental results.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with ZK-158252
Disclaimer: The information provided in this technical support center is for research and informational purposes only and does not constitute medical or professional advice. All experiments should be conducted in a controlled laboratory setting by qualified professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZK-158252, a selective antagonist of the BLT1 receptor. Due to the limited publicly available data on specific unexpected results for this compound, this guide addresses potential issues based on the known pharmacology of BLT1 receptor antagonists and general principles of in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist for the leukotriene B4 (LTB4) receptor 1, also known as BLT1. By blocking this receptor, this compound is expected to inhibit the pro-inflammatory signaling pathways mediated by LTB4.
Q2: What are the potential, yet unconfirmed, off-target effects or unexpected activities of BLT1 receptor antagonists?
While specific data for this compound is limited, studies on other BLT1 and BLT2 receptor antagonists have suggested that some compounds in this class may exhibit intrinsic agonist activity at the same receptor they are designed to block, particularly in certain cell types like human endothelial cells. This could lead to unexpected pro-inflammatory or other cellular responses. Furthermore, the interplay between BLT1 and BLT2 receptors can be complex, with some studies indicating they can have opposing effects. It is crucial to characterize the activity of this compound in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected Pro-inflammatory Effects or Agonist-like Activity
Symptoms:
-
Increase in inflammatory markers (e.g., cytokine release, expression of adhesion molecules) in the presence of this compound alone.
-
Activation of downstream signaling pathways typically associated with BLT1 agonism (e.g., calcium mobilization, MAP kinase activation).
-
In vivo models showing an exacerbation of inflammation where antagonism is expected.
Possible Causes:
-
Intrinsic Agonist Activity: As observed with other BLT receptor antagonists, this compound might be acting as a partial or full agonist in your specific cell type or experimental condition.
-
Off-Target Effects: The compound may be interacting with other receptors or signaling molecules, leading to the observed effects.
-
Experimental Artifact: Contamination of reagents, issues with cell line integrity, or incorrect dosing calculations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pro-inflammatory effects.
Experimental Protocols:
-
Calcium Mobilization Assay:
-
Culture cells of interest (e.g., neutrophils, endothelial cells) in a suitable medium.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Establish a baseline fluorescence reading using a plate reader or microscope.
-
Add varying concentrations of this compound and monitor for changes in intracellular calcium levels.
-
As a positive control, stimulate cells with LTB4.
-
To confirm antagonism, pre-incubate cells with this compound before adding LTB4.
-
-
Western Blot for Phospho-ERK:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phospho-ERK to total ERK.
-
Issue 2: Inconsistent or Lack of Efficacy in Antagonizing LTB4
Symptoms:
-
Failure of this compound to inhibit LTB4-induced cellular responses (e.g., chemotaxis, degranulation).
-
High variability in the inhibitory effect of this compound across experiments.
Possible Causes:
-
Compound Instability: this compound may be degrading in your experimental medium or under your storage conditions.
-
Incorrect Dosing: The concentration of this compound may be insufficient to effectively compete with the concentration of LTB4 used.
-
High Receptor Expression: The cell line or tissue being used may overexpress the BLT1 receptor, requiring higher concentrations of the antagonist.
-
Involvement of Other Receptors: The observed LTB4 effect may be partially mediated by the BLT2 receptor, for which this compound has lower affinity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent antagonism.
Data Presentation:
Table 1: Example IC50 Values for this compound in Different Cell Types
| Cell Type | Assay | LTB4 Concentration | This compound IC50 (nM) |
|---|---|---|---|
| Human Neutrophils | Chemotaxis | 10 nM | Hypothetical Value: 50 |
| HUVECs | Calcium Flux | 5 nM | Hypothetical Value: 120 |
| Murine Macrophages | Cytokine Release | 20 nM | Hypothetical Value: 85 |
Note: These are hypothetical values and should be determined experimentally.
Experimental Protocols:
-
Chemotaxis Assay (Boyden Chamber):
-
Isolate primary cells (e.g., neutrophils) or use a relevant cell line.
-
Place a chemoattractant (LTB4) in the lower chamber of the Boyden apparatus.
-
Pre-incubate cells with various concentrations of this compound.
-
Add the pre-incubated cells to the upper chamber, separated by a porous membrane.
-
Incubate for a sufficient time to allow cell migration.
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
Calculate the percentage of inhibition of migration at each concentration of this compound.
-
Signaling Pathway
BLT1 Signaling and Point of Inhibition by this compound
Caption: this compound inhibits LTB4-induced signaling by blocking the BLT1 receptor.
ZK-158252 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ZK-158252, a selective BLT1 receptor antagonist, in their experiments. The information provided is designed to offer guidance on best practices, troubleshooting common issues, and understanding the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Leukotriene B4 receptor 1 (BLT1). Its primary mechanism of action is to block the binding of Leukotriene B4 (LTB4), a potent lipid chemoattractant, to the BLT1 receptor. By inhibiting this interaction, this compound prevents the downstream signaling cascades that lead to inflammatory responses, such as leukocyte chemotaxis, adhesion, and activation.
Q2: What is the typical solubility and how should I prepare a stock solution of this compound?
Q3: What are the appropriate negative and positive controls for an experiment using this compound?
-
Negative Controls:
-
Vehicle Control: Treat cells or animals with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent.
-
Untreated Control: A group that receives no treatment, which serves as a baseline for the assay.
-
-
Positive Controls:
-
LTB4 Stimulation: In the absence of this compound, stimulate cells with LTB4 to induce the biological response you are studying (e.g., chemotaxis, calcium mobilization, cytokine release).
-
Known BLT1 Antagonist: If available, another well-characterized BLT1 antagonist can be used as a positive control for inhibition.
-
Q4: I am not observing any inhibitory effect of this compound in my cell-based assay. What are some potential reasons?
Several factors could contribute to a lack of observed effect. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of the BLT1 receptor. You can verify BLT1 expression using techniques like qPCR, Western blot, or flow cytometry.
-
Assay Conditions:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist (LTB4) might be insufficient. A pre-incubation of 15-30 minutes is a common starting point.
-
Agonist Concentration: The concentration of LTB4 used for stimulation might be too high, overcoming the competitive antagonism of this compound. Consider using an LTB4 concentration at or near its EC50.
-
-
Intrinsic Agonist Activity: Be aware that some BLT1 antagonists have been reported to exhibit intrinsic agonist activity in certain cell types, such as human endothelial cells[1]. This could mask the intended antagonistic effect.
Quantitative Data for BLT1 Antagonists
While specific quantitative data for this compound is not available in the public domain, the following table summarizes data for other well-characterized BLT1 antagonists, which can serve as a reference for experimental design.
| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |
| U-75302 | BLT1 | [³H]LTB4 Binding | Human Neutrophils | 21 nM (Ki) | Not found in search |
| CP-105,696 | BLT1 | [³H]LTB4 Binding | Human Neutrophils | 3.7 nM (IC50) | Not found in search |
| CP-105,696 | BLT1 | Chemotaxis | Human Neutrophils | 5.2 nM (IC50) | Not found in search |
Experimental Protocols
Detailed Methodology: In Vitro Neutrophil Chemotaxis Assay
This protocol describes a common method to assess the inhibitory effect of this compound on LTB4-induced neutrophil migration using a Boyden chamber or Transwell® assay.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Human Neutrophils (isolated from fresh human blood)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
DMSO (for stock solution)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Chemoattractant Preparation: Prepare a solution of LTB4 in assay buffer at a concentration known to induce robust chemotaxis (typically in the low nanomolar range, e.g., 1-10 nM).
-
Assay Setup:
-
Add the LTB4 solution to the lower wells of the plate.
-
Place the Transwell® inserts into the wells.
-
In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).
-
Directly counting the cells under a microscope after staining.
-
-
Detailed Methodology: In Vivo Murine Peritonitis Model
This protocol outlines a general approach to evaluate the in vivo efficacy of this compound in a murine model of LTB4-induced peritonitis.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. Dosing will need to be optimized, but a starting point based on similar compounds could be in the range of 1-10 mg/kg.
-
Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection at a specified time before LTB4 challenge (e.g., 1-2 hours).
-
-
Induction of Peritonitis:
-
Inject a sterile solution of LTB4 (e.g., 1 µg in 200 µL PBS) into the peritoneal cavity of the mice.
-
-
Peritoneal Lavage:
-
At a predetermined time point after LTB4 injection (e.g., 4 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
-
Cell Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Count the total number of leukocytes.
-
Perform flow cytometry using specific antibodies to quantify the number of neutrophils (Ly6G+) and macrophages (F4/80+).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting Compound X Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo administration of investigational compounds.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for Compound X in my animal model?
A1: There is no direct formula to convert an in vitro IC50 value to an in vivo dose. A recommended approach involves several steps:
-
Literature Review: Investigate compounds with similar structures or mechanisms of action to inform a potential starting dose range.[1]
-
Dose-Ranging Pilot Study: Begin with a low, potentially sub-therapeutic dose and incrementally increase it in a small group of animals.[1] This helps to establish a dose-response curve and identify the maximum tolerated dose.[1]
-
Allometric Scaling: If data from other species is available, allometric scaling or body surface area (BSA) normalization can be used to estimate a starting dose.
-
Toxicology Data: Pre-existing preclinical toxicology data can help define the upper limit of your dose range, ensuring it remains below the No Observed Adverse Effect Level (NOAEL).[1]
Q2: What are the critical factors to consider when selecting a vehicle for Compound X?
A2: The choice of a delivery vehicle is crucial and depends on several factors:
-
Compound Properties: Consider the polarity, solubility, and stability of Compound X.[2]
-
Route of Administration: The vehicle must be appropriate for the intended administration route (e.g., oral, intravenous).[2]
-
Toxicity: The vehicle itself should not cause toxicity or interfere with the biological activity of Compound X.[2][3][4] It is essential to include a vehicle-only control group in your experiments.[2]
-
pH and Osmolarity: For injectable routes, the pH of the formulation should ideally be neutral (~7.0) to minimize irritation, and the solution should be sterile and isotonic.[5]
Q3: Compound X has poor aqueous solubility. What are some suitable vehicles?
A3: For hydrophobic compounds, several alternative vehicles can be considered. The choice of vehicle can significantly impact the compound's bioavailability and potential for toxicity.[2][3][4][6]
| Vehicle | Common Use & Considerations | Potential Issues |
| Aqueous solutions with co-solvents | ||
| DMSO | Can be used to create stock solutions but should be kept at a very low final concentration (e.g., <0.1%) in the administered formulation.[2] | Can have its own biological effects and may cause neurotoxicity at higher concentrations.[2][3][4] |
| PEG-400, Propylene Glycol (PG) | Used for compounds with intermediate solubility. | Can cause motor impairment and neurotoxicity, especially at higher doses.[3][4] |
| Suspensions | ||
| Carboxymethylcellulose (CMC) | A common, well-tolerated vehicle for oral administration of poorly soluble compounds.[3][4][6] | May not be suitable for all poorly soluble compounds.[6] |
| Methylcellulose (MC) | Frequently used as a vehicle in oral toxicity studies due to being well-tolerated and easy to prepare.[6][7] | Not suitable for all poorly soluble compounds.[6][7] |
| Oil-based vehicles | ||
| Corn oil, Olive oil, Sesame oil | Suitable for highly lipophilic compounds, typically for oral or intraperitoneal administration.[2][8] | Not suitable for intravenous administration.[8] |
| Cyclodextrins | ||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can improve the solubility of poorly water-soluble compounds for oral administration. | Has a no-observed-effect level (NOEL) that should be considered.[6] |
Q4: Which route of administration is most appropriate for my study?
A4: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[1]
| Route | Advantages | Disadvantages |
| Oral (PO) | Convenient, especially for compounds with good oral bioavailability.[1] | Subject to the first-pass effect in the liver, which can reduce systemic exposure.[1] |
| Intravenous (IV) | Ensures 100% bioavailability and rapid distribution.[1] Often used to determine pharmacokinetic parameters.[1] | Can be technically challenging.[9][10] Requires careful formulation to avoid precipitation and embolism. |
| Intraperitoneal (IP) | Common in rodents, offering rapid absorption. | Can be more variable than IV administration.[1] Risk of misinjection into abdominal organs.[11][12] |
| Subcutaneous (SC) | Generally provides slower, more sustained absorption compared to IV or IP routes.[1][13] | Absorption can be variable. Risk of leakage from the injection site.[14] |
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same dose group.
-
Potential Cause: Inconsistent Administration Technique
-
Potential Cause: Formulation Issues
-
Solution: Verify the stability and homogeneity of your compound in its vehicle.[1] If you are using a suspension, ensure it is adequately mixed before each administration to prevent settling of the compound.
-
-
Potential Cause: Biological Variability
-
Solution: Increase the sample size per group to improve statistical power and account for inter-animal differences.[1] Ensure animals are randomized to treatment groups.
-
-
Potential Cause: Environmental Factors
-
Solution: Maintain consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals, as these factors can influence experimental outcomes.[1]
-
Issue 2: No discernible therapeutic effect, even at the highest planned dose.
-
Potential Cause: Poor Bioavailability
-
Solution: Consider an alternative route of administration (e.g., switch from oral to intravenous) to bypass absorption barriers.[1] Conduct pharmacokinetic studies to measure the plasma and tissue concentrations of Compound X to confirm exposure.
-
-
Potential Cause: Rapid Metabolism/Clearance
-
Solution: Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary to maintain therapeutic concentrations.
-
-
Potential Cause: Inactive Compound
-
Solution: Re-verify the identity and purity of the compound. Ensure proper storage conditions to prevent degradation.
-
Issue 3: Signs of toxicity or adverse effects are observed in the animals (e.g., weight loss, lethargy).
-
Potential Cause: Compound-Mediated Toxicity
-
Solution: Reduce the dose or dosing frequency. Conduct histopathological analysis of target organs to investigate the mechanism of toxicity. Perform additional in vitro assays to explore potential off-target effects.
-
-
Potential Cause: Vehicle Toxicity
-
Potential Cause: Stress from the Administration Procedure
-
Solution: Refine animal handling and administration techniques to minimize stress. Ensure personnel are proficient in the chosen procedures. Acclimate animals to handling before the start of the study.[15]
-
Issue 4: Injection site reactions (e.g., swelling, redness) are observed after subcutaneous or intramuscular administration.
-
Potential Cause: Irritating Formulation
-
Potential Cause: Large Injection Volume
-
Solution: Adhere to the recommended maximum injection volumes for the specific site and animal species.[20]
-
-
Potential Cause: Contamination
Issue 5: Difficulty with intravenous tail vein injections in mice.
-
Potential Cause: Veins are not dilated.
-
Solution: Warm the mouse's tail to promote vasodilation. This can be done by placing the mouse in a warmer environment (e.g., 28-30°C) for a short period or by immersing the tail in warm water (30-35°C).[9]
-
-
Potential Cause: Improper restraint.
-
Potential Cause: Injection is not in the vein (subcutaneous).
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Preparation: Ensure the rat is healthy and has been acclimated to handling.[15] Fast the animal if required by the study protocol.[15]
-
Dose Calculation and Preparation: Weigh the rat to determine the correct dosing volume. The maximum volume should not exceed 10 ml/kg.[16] Prepare the formulation and draw it into a syringe fitted with a ball-tipped gavage needle.[15]
-
Restraint: Gently restrain the rat, ensuring its head is aligned with its body to prevent entry into the trachea.[15]
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, sliding it along the roof of the mouth to encourage swallowing.[15] Advance the needle slowly and smoothly down the esophagus. If resistance is met, withdraw and reposition.[15]
-
Substance Administration: Once the needle is in the correct position, slowly dispense the substance.[15] Avoid rapid injection to prevent regurgitation or aspiration.[15]
-
Post-Procedure Monitoring: Withdraw the needle gently and return the animal to its cage.[15] Observe the animal for at least 15-30 minutes for any signs of distress, such as coughing or labored breathing.[15]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Preparation: Warm the mouse's tail to dilate the veins.[9] Place the mouse in a suitable restraining device.[9]
-
Vein Identification: Clean the tail with 70% alcohol.[23] The two lateral tail veins should be visible.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral veins at a shallow angle.[10][22]
-
Injection: Once the needle is correctly placed in the vein, slowly inject the solution.[23] If swelling occurs, the needle is not in the vein, and you should stop immediately.[23]
-
Post-Injection: After injecting, slowly withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[23]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.[23]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision pathway for selecting an appropriate vehicle.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.fsu.edu [research.fsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
Potential for ZK-158252 to act as an agonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ZK-158252. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a BLT1 receptor agonist or antagonist?
A1: this compound is characterized as a selective BLT1 receptor antagonist[1]. Its primary mechanism of action is to block the binding of the endogenous agonist, leukotriene B4 (LTB4), to the BLT1 receptor, thereby inhibiting downstream signaling.
Q2: We are observing what appears to be agonist activity with this compound in our assay. Is this expected?
A2: This is an unexpected observation, as this compound is documented as a BLT1 receptor antagonist. However, several factors could contribute to apparent agonist activity:
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components, leading to a response that mimics agonism. It is crucial to determine the concentration-response relationship and compare it with the known affinity for BLT1.
-
Partial Agonism: In some biological systems and under specific experimental conditions (e.g., receptor overexpression), compounds classified as antagonists can exhibit partial agonist activity. This is often cell-type and assay-dependent.
-
Experimental Artifact: Ensure that the observed effect is not due to artifacts such as compound precipitation, solvent effects, or interference with the assay technology. Running appropriate vehicle controls is essential.
-
Receptor Subtype Specificity: While this compound is selective for BLT1, its effects on other receptors, including the lower-affinity LTB4 receptor BLT2, should be considered, especially at higher concentrations. The BLT1 and BLT2 receptors can have opposing roles in some cellular systems[2][3].
Q3: What are the known signaling pathways for the BLT1 receptor that this compound antagonizes?
A3: The BLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq families of G proteins[4]. Upon activation by LTB4, BLT1 initiates several downstream signaling cascades, including:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores.
-
Activation of downstream kinases such as mitogen-activated protein kinases (MAPK).
These signaling events ultimately lead to cellular responses like chemotaxis, degranulation, and inflammatory mediator release in immune cells[5][6].
Troubleshooting Guides
Problem 1: Inconsistent results in functional assays.
-
Possible Cause: Compound stability and solubility.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Verify the solubility of this compound in your assay buffer. The use of a small percentage of an organic solvent like DMSO may be necessary, but the final concentration should be kept low (typically <0.1%) and consistent across all wells, including controls.
-
Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
-
Problem 2: High background signal or apparent non-specific effects.
-
Possible Cause: Compound concentration is too high, leading to off-target effects.
-
Troubleshooting Steps:
-
Perform a full concentration-response curve to determine the optimal concentration range for antagonism without non-specific effects.
-
If possible, use a structurally unrelated BLT1 antagonist as a control to confirm that the observed effects are specific to BLT1 blockade.
-
Test the effect of this compound in a cell line that does not express the BLT1 receptor to identify any receptor-independent effects.
-
Quantitative Data
| Parameter | Typical Value Range | Assay Type | Description |
| IC50 | 1 - 50 nM | Functional Antagonism (e.g., Calcium Mobilization) | The concentration of the antagonist that inhibits 50% of the maximal response induced by a fixed concentration of agonist (e.g., LTB4). |
| Ki | 0.5 - 20 nM | Radioligand Binding Assay | The inhibitory constant, representing the affinity of the antagonist for the receptor. |
| pA2 | 7.5 - 9.0 | Schild Analysis | A measure of the potency of a competitive antagonist, independent of the agonist concentration used. |
Experimental Protocols
Protocol 1: Characterization of this compound Antagonism using a Calcium Mobilization Assay
This protocol outlines a method to determine the potency of this compound as a BLT1 antagonist by measuring its ability to inhibit LTB4-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human BLT1 receptor.
Materials:
-
HEK293 cells stably expressing human BLT1 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
This compound.
-
Leukotriene B4 (LTB4).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed BLT1-expressing HEK293 cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle controls.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of LTB4 in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Use the automated injector to add the LTB4 solution to all wells.
-
Continue recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the LTB4-only control (0% inhibition) and the vehicle-only control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: BLT1 Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: Experimental Workflow for Characterizing this compound as a BLT1 Antagonist.
References
- 1. medkoo.com [medkoo.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor efficacy of ZK-158252 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the efficacy of ZK-158252 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as a selective antagonist for the BLT1 receptor.[1] The BLT1 receptor is a G-protein coupled receptor that is activated by the lipid mediator leukotriene B4 (LTB4). By selectively blocking this receptor, this compound is expected to inhibit the downstream signaling pathways initiated by LTB4, which are often associated with inflammatory responses.
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What are the potential reasons?
A2: Several factors could contribute to the lack of efficacy in in-vitro experiments. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Common reasons include:
-
Compound Integrity: Degradation or impurity of the this compound stock.
-
Concentration: The concentration used may be too low to elicit a response.
-
Cellular Model: The cell line used may not express the BLT1 receptor in sufficient numbers, or the LTB4 signaling pathway may not be active.
-
Assay Conditions: The experimental conditions (e.g., incubation time, serum concentration in media) may not be optimal.
Q3: My in-vivo experiments with this compound are not showing a significant reduction in the inflammatory response. What should I consider?
A3: In-vivo studies introduce a higher level of complexity.[2] Poor efficacy in animal models can stem from:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue at a sufficient concentration.[3]
-
Dosing and Administration: The dose, frequency, and route of administration may not be optimized.[2]
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease state or the role of the BLT1 receptor in the pathology.[2]
-
Study Design: The experimental design, including sample size and choice of endpoints, may not be robust enough to detect a significant effect.[4]
Troubleshooting Guides
In-Vitro Experiment Troubleshooting
Issue: No significant inhibition of LTB4-induced cell migration in a Boyden chamber assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Integrity | Verify the purity and integrity of the compound using techniques like HPLC or mass spectrometry. Prepare fresh stock solutions. | A pure and active compound should show inhibitory effects. |
| Suboptimal Concentration | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). | Determine the IC50 value and the optimal working concentration. |
| Low BLT1 Receptor Expression | Confirm BLT1 receptor expression in your cell line using qPCR, Western blot, or flow cytometry. | Use a cell line with confirmed high expression of the BLT1 receptor. |
| Assay Interference | Test for any interference of the compound with the assay components or detection method. | Ensure the observed effects are due to the biological activity of the compound. |
In-Vivo Experiment Troubleshooting
Issue: this compound fails to reduce neutrophil infiltration in a mouse model of peritonitis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Conduct a pharmacokinetic study to determine the plasma and tissue concentrations of this compound after administration.[5] | Optimize the formulation or route of administration to improve bioavailability. |
| Inadequate Dosing Regimen | Perform a dose-ranging study to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD).[6] | Establish a dosing regimen that maintains the drug concentration above the IC50 in the target tissue. |
| Target Engagement | Perform an ex-vivo analysis to confirm that this compound is binding to the BLT1 receptor in the target tissue at the administered dose. | Confirm that the drug is reaching and interacting with its target in the animal. |
| Model Unsuitability | Re-evaluate the animal model to ensure that the LTB4/BLT1 pathway is a key driver of the observed pathology. | Select a more appropriate animal model where the target pathway is validated. |
Experimental Protocols
Protocol 1: In-Vitro Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Culture a suitable cell line (e.g., human neutrophils or a cell line overexpressing BLT1) and starve them of serum for 2-4 hours prior to the assay.
-
Assay Setup: Place inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add LTB4 (chemoattractant) to the lower chamber of the wells.
-
Inhibitor Treatment: In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope or use a plate reader to quantify the stained cells.
Protocol 2: Western Blot for BLT1 Receptor Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the BLT1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified LTB4/BLT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. ichor.bio [ichor.bio]
- 3. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating BLT2 Receptor Antagonists
This technical support center provides guidance for researchers, scientists, and drug development professionals working with antagonists of the Leukotriene B4 receptor 2 (BLT2). While the focus is on the experimental procedures and troubleshooting related to characterizing the interaction of a compound with the BLT2 receptor, it is important to note that specific quantitative data for the compound ZK-158252 is not publicly available in the reviewed literature. There are also conflicting reports regarding its primary target, with some sources identifying it as a BLT2 antagonist and others as a BLT1 antagonist. Therefore, the following information is presented as a general guide for a typical BLT2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of a BLT2 receptor antagonist?
A BLT2 receptor antagonist is a compound that binds to the BLT2 receptor but does not provoke the normal biological response. Instead, it blocks or dampens the effects of endogenous agonists like Leukotriene B4 (LTB4). The BLT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi-like G proteins, leading to downstream signaling events such as the inhibition of adenylyl cyclase and cell migration[1]. An antagonist will inhibit these signaling pathways.
Q2: How do I determine the binding affinity of my compound for the BLT2 receptor?
The binding affinity is typically determined using a radioligand binding assay. This involves competing a known radiolabeled ligand that binds to the BLT2 receptor with increasing concentrations of your unlabeled antagonist. The measure of affinity is usually expressed as the inhibitor constant (Ki).
Q3: What functional assays can be used to characterize a BLT2 antagonist?
Functional assays measure the ability of the antagonist to inhibit the biological response triggered by an agonist. Common functional assays for BLT2, a Gi-coupled receptor, include:
-
Calcium Mobilization Assay: In cells co-expressing BLT2 and a G protein that couples to the calcium pathway (e.g., Gαq or a promiscuous G protein), the inhibition of agonist-induced calcium release can be measured.
-
cAMP Assay: Since BLT2 couples to Gi, which inhibits adenylyl cyclase, an antagonist will block the agonist's ability to decrease intracellular cAMP levels.
-
Chemotaxis Assay: As BLT2 activation can induce cell migration, a chemotaxis assay can be used to measure the antagonist's ability to block agonist-induced cell movement.
Q4: What are the key differences between the BLT1 and BLT2 receptors?
BLT1 is a high-affinity receptor for LTB4, whereas BLT2 is a low-affinity receptor[1][2][3]. Their expression patterns also differ, with BLT1 being predominantly found in leukocytes, while BLT2 has a more ubiquitous expression[1][3]. These differences are important for assessing the selectivity of a compound.
Q5: How should I handle and store a BLT2 antagonist compound like this compound?
While a specific safety data sheet for this compound was not found, general laboratory safety precautions for chemical compounds should be followed. It is advisable to store the compound in a cool, dry place, protected from light. For specific handling and storage instructions, always refer to the supplier's documentation.
Data Presentation
Quantitative data from binding and functional assays should be summarized for clear comparison. Below are template tables for presenting such data.
Table 1: Radioligand Binding Affinity Data (Illustrative Example)
| Compound | Receptor | Radioligand | Ki (nM) | n |
| Antagonist X | Human BLT2 | [³H]-LTB4 | 25.3 ± 3.1 | 3 |
| Antagonist X | Human BLT1 | [³H]-LTB4 | >1000 | 3 |
| LTB4 | Human BLT2 | [³H]-LTB4 | 15.8 ± 2.5 | 3 |
Ki represents the inhibitory constant, and 'n' is the number of independent experiments.
Table 2: Functional Antagonism Data (Illustrative Example)
| Assay Type | Cell Line | Agonist (EC80) | IC50 (nM) | n |
| Calcium Mobilization | CHO-hBLT2 | LTB4 (100 nM) | 150.7 ± 22.5 | 4 |
| cAMP Inhibition | HEK293-hBLT2 | LTB4 (50 nM) | 210.2 ± 35.1 | 3 |
| Chemotaxis | HL-60-hBLT2 | LTB4 (10 nM) | 98.5 ± 15.8 | 3 |
IC50 represents the half-maximal inhibitory concentration.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize a BLT2 receptor antagonist.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the BLT2 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human BLT2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Leukotriene B4 ([³H]-LTB4).
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of unlabeled LTB4 (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the BLT2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-LTB4 (typically at or below its Kd for BLT2).
-
Increasing concentrations of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled LTB4.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human BLT2 receptor and a suitable G protein (e.g., CHO-hBLT2).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Leukotriene B4 (LTB4).
-
Test compound (e.g., this compound).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-hBLT2 cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject the LTB4 agonist at a pre-determined concentration (typically EC80) into the wells and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Assay
| Possible Cause | Troubleshooting Step |
| Radioligand concentration too high | Use a radioligand concentration at or below the Kd. |
| Insufficient washing | Increase the number or volume of washes after filtration. |
| Filter binding | Pre-soak the filter mat in a solution like 0.5% polyethyleneimine (PEI). |
| Membrane protein concentration too high | Reduce the amount of membrane protein per well. |
Issue 2: Low Signal-to-Noise Ratio in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Poor dye loading | Optimize the dye concentration and loading time/temperature. Ensure the use of a pluronic acid like Pluronic F-127 to aid dye solubilization. |
| Low receptor expression | Use a cell line with higher BLT2 receptor expression or optimize transfection/selection conditions. |
| Agonist concentration suboptimal | Perform an agonist dose-response curve to determine the optimal concentration (EC80) for the antagonist assay. |
| Cell health issues | Ensure cells are healthy and not over-confluent. Use fresh culture medium. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Reagent variability | Prepare fresh reagents for each experiment. Use the same batch of cells and membranes. |
| Pipetting errors | Calibrate pipettes regularly. Use automated liquid handlers for better precision if available. |
| Incubation time variations | Ensure consistent incubation times for all steps across all experiments. |
| Cell passage number | Use cells within a consistent and low passage number range, as receptor expression can change over time. |
Visualizations
BLT2 Signaling Pathway
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining BLT1 Inhibitor Assays: A Technical Support Guide
Welcome to the technical support center for refining BLT1 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation. Below you will find detailed information on experimental protocols, data interpretation, and visual guides to enhance your understanding and improve your assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if my BLT1 inhibitor assay is not working?
A1: When encountering issues with your BLT1 inhibitor assay, start by verifying the following:
-
Reagent Integrity: Confirm the stability and activity of your BLT1 inhibitor, LTB4 ligand, and any other critical reagents. Ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Cell Health and Expression: Verify the health and viability of the cells used in the assay. Ensure consistent expression of the BLT1 receptor in your cell line. Passage number can affect receptor expression and cell signaling.
-
Assay Conditions: Double-check all incubation times, temperatures, and buffer compositions to ensure they align with the established protocol.
-
Instrument Calibration: Ensure that the plate reader or other detection instruments are properly calibrated and functioning correctly.
Q2: How can I be sure my inhibitor is specific for BLT1?
A2: To confirm the specificity of your inhibitor for BLT1, consider the following experiments:
-
Counter-screening: Test your inhibitor against other related receptors, such as BLT2 or other chemoattractant GPCRs, to ensure it does not exhibit off-target effects.
-
Use of a Null Cell Line: Employ a cell line that does not express BLT1 as a negative control. The inhibitor should not show any effect in these cells.
-
Competitive Binding Assays: Perform competitive binding assays with a known BLT1-specific radioligand to demonstrate that your inhibitor competes for the same binding site.
Q3: What is a typical starting concentration for LTB4 in functional assays?
A3: The concentration of LTB4 will depend on the specific assay and cell type. However, a good starting point is to use a concentration at or near the EC50 or Kd value for LTB4 at the BLT1 receptor. For most cell types, the Kd of LTB4 for BLT1 is in the low nanomolar range, approximately 0.1-2 nM.[1] For functional assays like calcium mobilization or chemotaxis, an EC50 concentration (the concentration that elicits a half-maximal response) is often used to stimulate the cells before adding the inhibitor.
Troubleshooting Guides
Below are troubleshooting guides for three common BLT1 inhibitor assays: Calcium Mobilization, Chemotaxis, and Radioligand Binding assays.
Calcium Mobilization Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. High constitutive activity of BLT1 in the expression system. 2. Autofluorescence of test compounds. 3. Suboptimal dye loading or leaky cells. | 1. Reduce the expression level of BLT1 or use a cell line with lower basal signaling. 2. Run a control plate with compounds but without cells to measure background fluorescence. 3. Optimize dye loading concentration and incubation time. Ensure cell monolayer is healthy. |
| Low Signal-to-Noise Ratio | 1. Low BLT1 receptor expression. 2. Inefficient coupling of BLT1 to Gαq pathway. 3. Suboptimal LTB4 concentration. 4. Insufficient dye loading. | 1. Use a cell line with higher BLT1 expression or optimize transfection conditions. 2. Co-transfect with a promiscuous G-protein like Gα16 to couple BLT1 to the calcium pathway.[2] 3. Perform an LTB4 dose-response curve to determine the optimal (EC80-EC90) concentration for stimulation. 4. Increase dye concentration or incubation time. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for even cell distribution. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
Chemotaxis Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cell Migration | 1. Cells are not responsive to LTB4. 2. Incorrect pore size of the transwell membrane. 3. Suboptimal LTB4 concentration gradient. 4. Cell density is too low. | 1. Confirm BLT1 expression and functionality in a different assay (e.g., calcium mobilization). 2. Select a pore size appropriate for the cell type being used. 3. Optimize the LTB4 concentration in the lower chamber to establish a robust chemotactic gradient. 4. Increase the number of cells seeded in the upper chamber. |
| High Background Migration (High migration in control wells) | 1. Presence of chemoattractants in the assay medium. 2. Cells are overly motile or unhealthy. 3. Vibration or disturbance of the plate during incubation. | 1. Use serum-free media for the assay, as serum contains chemoattractants. 2. Ensure cells are healthy and not passaged too many times. 3. Handle plates carefully and incubate in a location free from vibrations. |
| Inconsistent Results | 1. Uneven cell seeding. 2. Incomplete removal of non-migrated cells. 3. Variation in incubation time. | 1. Ensure a single-cell suspension before seeding. 2. Gently and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab. 3. Use a consistent and optimized incubation time for all experiments. |
Radioligand Binding Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand is "sticky" and binds to filters or plastic. 2. Radioligand concentration is too high. 3. Insufficient washing. | 1. Pre-soak filters in polyethyleneimine (PEI). Include a blocking agent like BSA in the assay buffer. 2. Use a radioligand concentration at or below its Kd. 3. Increase the number and volume of washes with ice-cold wash buffer. |
| Low Specific Binding | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand. 3. Assay has not reached equilibrium. | 1. Use a cell line with higher BLT1 expression or increase the amount of membrane protein per well. 2. Check the age and storage conditions of the radioligand. 3. Determine the optimal incubation time by performing association and dissociation kinetic experiments. |
| Poor Reproducibility | 1. Inconsistent membrane preparation. 2. Pipetting inaccuracies with small volumes. 3. Temperature fluctuations during incubation. | 1. Standardize the membrane preparation protocol to ensure consistency between batches. 2. Use calibrated pipettes and prepare master mixes of reagents. 3. Ensure a stable and uniform incubation temperature. |
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 or Ki values) of several common BLT1 antagonists across different assay types. These values can serve as a reference for expected inhibitor performance.
| Inhibitor | Assay Type | Cell/Tissue Type | Potency (IC50/Ki) |
| CP-105,696 | [3H]LTB4 Binding | Human Neutrophils | IC50: 5.6 nM / 8.42 nM[3][4] |
| Chemotaxis | Human Neutrophils | IC50: 5.2 nM[3] | |
| Calcium Mobilization | Human Monocytes | IC50: 940 nM[5][6] | |
| U-75302 | [3H]LTB4 Binding | Guinea Pig Lung Membranes | Ki: 159 nM[7] |
| Calcium Mobilization | Dorsal Root Ganglia Neurons | Effective at 1 µM[8] | |
| ONO-4057 | [3H]LTB4 Binding | Human Neutrophils | Ki: 3.7 nM[9] |
| Calcium Mobilization | Human Neutrophils | IC50: 0.7 µM[9][10] | |
| Chemotaxis | Human Neutrophils | IC50: 0.9 µM[9] | |
| LY293111 (Etalocib) | [3H]LTB4 Binding | Human Neutrophils | IC50: 17.6 nM; Ki: 25 nM[11][12] |
| Calcium Mobilization | Not Specified | IC50: 20 nM[11] | |
| Chemotaxis | Human Neutrophils | IC50: 6.3 nM[12] | |
| BIIL 260 (Active metabolite of BIIL 284) | [3H]LTB4 Binding | Human Neutrophil Membranes | Ki: 1.7 nM[11] |
Experimental Protocols
BLT1 Calcium Mobilization Assay Protocol
This protocol outlines a typical fluorescence-based calcium mobilization assay to screen for BLT1 inhibitors.
Materials:
-
Cells stably expressing human BLT1 (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
LTB4 (agonist)
-
Test inhibitors
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Seed BLT1-expressing cells into black, clear-bottom microplates at an optimized density (e.g., 20,000 - 50,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye and probenecid in assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add the inhibitor solutions to the dye-loaded cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an LTB4 agonist solution at a concentration that elicits a robust response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the LTB4 solution into the wells and immediately begin kinetic fluorescence readings (e.g., every second for 90-120 seconds) at the appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔRFU) upon LTB4 addition.
-
Plot the inhibitor concentration versus the ΔRFU to generate a dose-response curve and determine the IC50 value.
-
BLT1 Chemotaxis Assay Protocol
This protocol describes a transwell migration assay to assess the effect of inhibitors on LTB4-induced cell chemotaxis.
Materials:
-
Cells expressing BLT1 (e.g., neutrophils, monocytes, or transfected cell lines)
-
Transwell inserts with an appropriate pore size (e.g., 3-5 µm)
-
24-well or 96-well companion plates
-
Assay Medium (serum-free)
-
LTB4 (chemoattractant)
-
Test inhibitors
-
Cell stain (e.g., Calcein-AM or DAPI)
-
Fluorescence plate reader or microscope
Methodology:
-
Preparation:
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend the cells in serum-free medium containing the desired concentrations of the test inhibitor.
-
-
Assay Setup:
-
Add serum-free medium containing LTB4 to the lower chamber of the companion plate. For negative controls, add medium without LTB4.
-
Place the transwell inserts into the wells.
-
Add the cell suspension (pre-incubated with inhibitor) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a duration optimized for the cell type (e.g., 1-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom of the membrane or in the lower chamber using one of the following methods:
-
Staining: Stain the migrated cells on the membrane with a fluorescent dye and count them using a microscope.
-
Lysis and Detection: Lyse the migrated cells and quantify them using a fluorescent dye like CyQuant.
-
Plate Reader: If using a fluorescently pre-labeled cell line, read the fluorescence of the lower chamber.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells relative to the total number of cells added.
-
Determine the inhibitory effect of the test compounds by comparing the migration in the presence and absence of the inhibitor.
-
BLT1 Radioligand Binding Assay Protocol
This protocol details a competitive radioligand binding assay to determine the affinity of inhibitors for the BLT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing BLT1
-
Radiolabeled LTB4 (e.g., [3H]LTB4)
-
Unlabeled LTB4 (for determining non-specific binding)
-
Test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Methodology:
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, combine the following in order:
-
Assay buffer
-
Test inhibitor at various concentrations.
-
Radiolabeled LTB4 at a fixed concentration (typically at or below the Kd).
-
Membrane preparation.
-
-
For total binding, omit the test inhibitor.
-
For non-specific binding, add a high concentration of unlabeled LTB4.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (determined from kinetic experiments).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the concentration of the test inhibitor against the percentage of specific binding.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitor dissociation constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
BLT1 Signaling Pathway
Caption: LTB4 binding to BLT1 activates Gi/o proteins, leading to downstream signaling cascades.
Experimental Workflow for BLT1 Inhibitor Screening
References
- 1. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of ZK-158252 and U-75302 in Preclinical Inflammation Models
In the landscape of inflammatory research, the leukotriene B4 (LTB4) signaling pathway has been a focal point for therapeutic intervention. LTB4 is a potent lipid mediator that orchestrates inflammatory responses primarily through its high-affinity receptor, BLT1. This guide provides a comparative overview of two key antagonists of this pathway, ZK-158252 and U-75302, for researchers and professionals in drug development. Due to the limited publicly available data for this compound, this comparison is based on the available information for U-75302 and the general understanding of BLT receptor antagonism.
Overview of Mechanisms
Both this compound and U-75302 are antagonists of the leukotriene B4 receptor, positioning them as potential anti-inflammatory agents. U-75302 is recognized as a selective antagonist for the high-affinity LTB4 receptor, BLT1. In contrast, available information suggests that this compound acts as an antagonist for the low-affinity LTB4 receptor, BLT2[1]. This fundamental difference in receptor selectivity likely dictates their specific effects and potential therapeutic applications in different inflammatory contexts.
It is important to note that some studies have reported that U-75302 can exhibit partial agonist activity at the BLT1 receptor, which could influence its overall pharmacological profile in certain experimental settings[2].
Preclinical Efficacy in Inflammation Models
U-75302 has been evaluated in several preclinical models of inflammation, demonstrating its potential to mitigate inflammatory responses.
Antigen-Induced Eosinophilia
In a guinea pig model of antigen-induced bronchopulmonary eosinophilia, oral administration of U-75302 demonstrated a dose-dependent inhibition of eosinophil influx into the bronchial lumen. This suggests its potential utility in allergic airway inflammation where eosinophils are key effector cells[3].
Carrageenan-Induced Paw Edema
Neutrophil Chemotaxis
Leukotriene B4 is a potent chemoattractant for neutrophils. In vitro studies have shown that U-75302 can inhibit LTB4-induced inflammasome assembly in neutrophils, a critical step in the inflammatory cascade[4].
Quantitative Data Summary
The following table summarizes the available quantitative data for U-75302 in a key in vivo inflammation model. Data for this compound is currently unavailable in the public domain.
| Compound | Model | Species | Route of Administration | Doses | Effect | Reference |
| U-75302 | Antigen-Induced Bronchopulmonary Eosinophilia | Guinea Pig | Oral | 1.0, 10.0, 30.0 mg/kg | Dose-dependent inhibition of eosinophil influx (12.2%, 43.2%, and 61.1% respectively) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key inflammation models relevant to the study of LTB4 receptor antagonists.
Antigen-Induced Bronchopulmonary Eosinophilia in Guinea Pigs
-
Sensitization: Male guinea pigs are sensitized with an intraperitoneal injection of ovalbumin.
-
Drug Administration: U-75302 or vehicle is administered orally at specified doses (e.g., 1.0, 10.0, or 30.0 mg/kg) one hour before and seven hours after antigen challenge[3].
-
Antigen Challenge: Sensitized animals are exposed to an aerosol of ovalbumin.
-
Bronchoalveolar Lavage (BAL): Twenty-four hours post-challenge, the lungs are lavaged with saline to collect inflammatory cells[3].
-
Cell Enumeration: The total number of cells and the differential count of eosinophils in the BAL fluid are determined to assess the extent of inflammation and the effect of the treatment[3].
LTB4-Induced Neutrophil Inflammasome Assembly
-
Cell Culture: Bone marrow neutrophils are cultured.
-
Pre-treatment: Neutrophils are pre-treated with either LTB4 (e.g., 10 nM) or a BLT1 antagonist like U-75302 (e.g., 10 µM)[4].
-
Stimulation: Cells are then cultured with or without an inflammatory stimulus, such as MRSA, followed by an inflammasome activator like nigericin[4].
-
Analysis: The assembly of the NLRP3 inflammasome is detected by assessing the association between NLRP3 and ASC proteins using techniques like proximity ligation assay (PLA)[4].
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: LTB4 signaling pathway and the inhibitory action of U-75302.
Caption: Workflow for the antigen-induced eosinophilia model.
Conclusion
U-75302 demonstrates clear anti-inflammatory effects in preclinical models, primarily through the antagonism of the BLT1 receptor. Its ability to inhibit eosinophil influx highlights its potential for treating allergic inflammatory conditions. However, the lack of publicly available data for this compound prevents a direct, data-driven comparison. Future studies detailing the in vitro and in vivo efficacy of this compound, particularly in models where BLT2 is known to play a significant role, are necessary to fully elucidate its therapeutic potential and to draw a comprehensive comparison with BLT1-selective antagonists like U-75302. Researchers are encouraged to consider the distinct receptor selectivity of these compounds when designing experiments to investigate the nuanced roles of BLT1 and BLT2 in various inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Comparative Efficacy Analysis: ZK-158252 and CP-105696
A direct comparative efficacy analysis between ZK-158252 and CP-105696 cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data on this compound. Extensive searches for "this compound" have yielded minimal information, primarily from chemical supplier databases that list the compound as unavailable for sale.[1][2][3] There is no accessible information regarding its therapeutic target, mechanism of action, or any preclinical or clinical efficacy data.
In contrast, CP-105696 is a well-characterized compound in scientific literature. It is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1).[4][5][6] The following sections provide a detailed overview of the available efficacy data for CP-105696, presented in the requested format for a comparison guide. This information is intended for researchers, scientists, and drug development professionals.
CP-105696: A Profile
CP-105696 is a small molecule inhibitor that has been investigated for its potential in treating inflammatory diseases.[7][8] Its primary mechanism of action is the blockade of the BLT1 receptor, thereby inhibiting the pro-inflammatory effects of LTB4.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for CP-105696.
Table 1: In Vitro Efficacy of CP-105696
| Parameter | Species | Cell Type | IC50 | Assay Description |
| [3H]LTB4 Binding Inhibition | Human | Neutrophils | 5.6 nM[6] | Inhibition of radiolabeled LTB4 binding to whole human neutrophils. |
| LTB4-induced Chemotaxis | Human | Neutrophils | 5.2 nM[6] | Inhibition of neutrophil migration towards an LTB4 gradient. |
| LTB4-mediated Ca2+ Mobilization | Human | Monocytes | 940 nM[6][9] | Inhibition of LTB4-induced intracellular calcium release in isolated human monocytes. |
Table 2: In Vivo Efficacy of CP-105696
| Model | Species | Dosing Regimen | Key Findings |
| Cardiac Allograft Survival | Mouse | 50 mg/kg/day (oral) | Significantly prolonged allograft survival compared to control (MST: 27±20 days vs. 12±6 days).[4][9] |
| Atherosclerosis | Mouse (apoE-/-) | 30, 50, or 100 mg/kg/day (oral) for 35 days | Significantly reduced lipid accumulation and monocyte infiltration in vascular lesions.[10] |
| LTB4-induced Neutrophil Infiltration | Guinea Pig | 0.3 ± 0.1 mg/kg (oral) | ED50 for blocking neutrophil infiltration in the dermis mediated by LTB4 or arachidonic acid.[6] |
Experimental Protocols
[3H]LTB4 Binding Assay (Human Neutrophils)
-
Objective: To determine the concentration of CP-105696 required to inhibit 50% of radiolabeled LTB4 binding to its receptor on human neutrophils.
-
Methodology:
-
Isolate human neutrophils from whole blood.
-
Incubate whole neutrophils with varying concentrations of CP-105696.
-
Add a constant concentration of [3H]LTB4 (e.g., 0.3 nM) to the cell suspension.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound [3H]LTB4 using liquid scintillation counting.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Neutrophil Chemotaxis Assay
-
Objective: To assess the ability of CP-105696 to block the migration of neutrophils towards an LTB4 chemoattractant gradient.
-
Methodology:
-
Isolate human neutrophils.
-
Pre-incubate neutrophils with various concentrations of CP-105696.
-
Place the treated neutrophils in the upper chamber of a Boyden chamber or similar chemotaxis system.
-
Add LTB4 (e.g., 5 nM) to the lower chamber.
-
Incubate to allow for cell migration through a porous membrane separating the chambers.
-
Stain and count the number of cells that have migrated to the lower chamber.
-
Determine the IC50 for inhibition of chemotaxis.
-
Murine Cardiac Allograft Model
-
Objective: To evaluate the in vivo immunosuppressive activity of CP-105696.
-
Methodology:
-
Perform heterotopic cardiac transplantation between mismatched mouse strains (e.g., B10.BR donor to C57BL/6 recipient).
-
Administer CP-105696 or vehicle control orally to the recipient mice daily, starting from the day of transplantation.
-
Monitor graft survival by daily abdominal palpation to assess cardiac contractions.
-
Define rejection as the cessation of a palpable heartbeat.
-
Compare the mean survival time (MST) between the treated and control groups.
-
Signaling Pathway and Experimental Workflow
Leukotriene B4 (LTB4) Signaling Pathway
The following diagram illustrates the signaling pathway of LTB4 through its receptor BLT1 and the point of inhibition by CP-105696.
Caption: LTB4 signaling pathway and the inhibitory action of CP-105696.
General Experimental Workflow for In Vitro Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vitro efficacy of a compound like CP-105696.
Caption: A generalized workflow for in vitro efficacy testing.
References
- 1. This compound | Delchimica [delchimica.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. CP105696 | BLT1 antagonist | Probechem Biochemicals [probechem.com]
- 7. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
Unraveling the Receptor Selectivity of ZK-158252: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will, therefore, focus on the known pharmacology of ZK-158252 at its primary target, BLT1, and provide a framework for the types of experimental protocols typically used to determine receptor cross-reactivity. This will allow researchers to understand the necessary experiments to be conducted for a thorough profiling of this compound.
Quantitative Data on Receptor Binding
As of the latest available information, specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for this compound against a panel of receptors other than BLT1 are not published in the scientific literature. To provide a comprehensive comparison, such data is essential. The table below is structured to present this information once it becomes available through future research.
| Receptor | Ligand | Assay Type | This compound Kᵢ (nM) | This compound IC₅₀ (nM) | Reference Compound | Reference Compound Kᵢ/IC₅₀ (nM) | Selectivity Ratio (Test/Ref) |
| BLT1 | [³H]LTB₄ | Radioligand Binding | Data not available | Data not available | U-75302 | Value | Ratio |
| BLT2 | [³H]LTB₄ | Radioligand Binding | Data not available | Data not available | LY255283 | Value | Ratio |
| CysLT1 | [³H]LTD₄ | Radioligand Binding | Data not available | Data not available | Montelukast | Value | Ratio |
| CysLT2 | [³H]LTD₄ | Radioligand Binding | Data not available | Data not available | Bay-u9773 | Value | Ratio |
| Other GPCRs | Specific Ligand | Assay Type | Data not available | Data not available | Specific Antagonist | Value | Ratio |
| Ion Channels | Specific Ligand | Assay Type | Data not available | Data not available | Specific Blocker | Value | Ratio |
| Kinases | ATP | Kinase Assay | Data not available | Data not available | Specific Inhibitor | Value | Ratio |
Note: The above table is a template. The values for reference compounds would be obtained from literature to provide a benchmark for selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, a tiered screening approach is typically employed.
Primary Target Engagement and Affinity Determination
-
Objective: To confirm the binding affinity of this compound for the BLT1 receptor.
-
Method: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human BLT1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled BLT1 ligand (e.g., [³H]Leukotriene B₄) and increasing concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
-
Secondary Screening against Related Receptors
-
Objective: To assess the selectivity of this compound against other related receptors, such as the low-affinity LTB₄ receptor (BLT2) and cysteinyl leukotriene receptors (CysLT₁ and CysLT₂).
-
Method: Similar radioligand binding assays are performed using cell lines expressing these respective receptors and their specific radioligands (e.g., [³H]LTD₄ for CysLT receptors). The Kᵢ values obtained are then compared to the Kᵢ for BLT1 to determine the selectivity ratio.
Broad Panel Screening (Off-Target Profiling)
-
Objective: To identify potential off-target interactions by screening this compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes.
-
Method: This is typically outsourced to specialized contract research organizations (CROs). A fixed, high concentration of this compound (e.g., 10 µM) is tested in binding or functional assays for a wide range of targets. Any significant inhibition (typically >50%) at this concentration flags a potential off-target interaction, which would then be followed up with full concentration-response curves to determine the IC₅₀ or Kᵢ.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental process and the relevant biological pathways, the following diagrams are provided.
Caption: Workflow for determining the cross-reactivity profile of this compound.
A Comparative Guide to BLT1 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various Leukotriene B4 receptor 1 (BLT1) antagonists, supported by experimental data. The information is curated to facilitate informed decisions in the pursuit of novel anti-inflammatory therapeutics.
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily through its high-affinity receptor, BLT1.[1] Expressed predominantly on leukocytes, the activation of BLT1 triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and cytokine production.[2] Consequently, antagonism of the BLT1 receptor presents a promising therapeutic strategy for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and psoriasis.[1][2] This guide provides a comparative analysis of several prominent BLT1 receptor antagonists, focusing on their in vitro potency and in vivo efficacy.
Performance Comparison of BLT1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional inhibitory concentrations of several well-characterized BLT1 receptor antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Test System | Assay Type | IC50 (nM) | Ki (nM) | Citation |
| CP-105,696 | Human Neutrophils | [3H]LTB4 Binding | 8.42 | - | [3] |
| Human Neutrophils | Chemotaxis | 5.2 | - | [4] | |
| Etalocib (LY293111) | Human Neutrophils | [3H]LTB4 Binding | 17.6 | - | [5] |
| Human Neutrophils | Chemotaxis | 6.3 | - | [5] | |
| Amelubant (BIIL 284) | Human Neutrophil Membranes | [3H]LTB4 Binding | - | 230 | [1] |
| BIIL 260 (Active Metabolite of Amelubant) | Human Neutrophil Membranes | [3H]LTB4 Binding | - | 1.7 | [6] |
| Human Neutrophils | Ca2+ Mobilization | 0.82 | - | [6] | |
| U-75302 | Guinea Pig Lung Parenchyma | LTB4-induced Contraction | - | - | [7] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
In Vivo Efficacy
| Antagonist | Animal Model | Endpoint | ED50 (mg/kg, p.o.) | Citation |
| Amelubant (BIIL 284) | LTB4-induced mouse ear inflammation | Inhibition of edema | 0.008 | [6] |
| LTB4-induced guinea pig chemotaxis | Inhibition of neutrophil infiltration | 0.03 | [6] | |
| CP-105,696 | LTB4-induced neutrophil infiltration in guinea pig dermis | Inhibition of neutrophil infiltration | 0.3 | [8] |
ED50: Half-maximal effective dose. p.o.: Oral administration.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used for their evaluation, the following diagrams illustrate the BLT1 signaling pathway and a typical experimental workflow for antagonist screening.
Caption: BLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for BLT1 Antagonist Development.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human neutrophil membranes (or cells expressing recombinant BLT1)
-
[3H]-LTB4 (radioligand)
-
Test antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-LTB4, and varying concentrations of the test antagonist.
-
For total binding, omit the test antagonist. For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration (Total binding - Non-specific binding).
-
Determine the IC50 value by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a test compound to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4.
Materials:
-
Isolated human neutrophils
-
LTB4 (chemoattractant)
-
Test antagonist
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
Culture medium (e.g., RPMI 1640)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with various concentrations of the test antagonist or vehicle control.
-
Place LTB4 in the lower chamber of the Boyden apparatus.
-
Add the pre-incubated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.[6]
LTB4-Induced Mouse Ear Inflammation Model
This in vivo model evaluates the anti-inflammatory efficacy of a test compound in a live animal model.
Materials:
-
Mice (e.g., BALB/c)
-
LTB4 in a vehicle (e.g., acetone)
-
Test antagonist formulated for oral or topical administration
-
Calipers or a thickness gauge
-
Myeloperoxidase (MPO) assay kit (optional, for quantifying neutrophil infiltration)
Procedure:
-
Administer the test antagonist to the mice via the desired route (e.g., oral gavage) at various doses.
-
After a specified pre-treatment time, topically apply LTB4 to one ear of each mouse. Apply the vehicle to the contralateral ear as a control.
-
Measure the ear thickness of both ears at various time points after LTB4 application (e.g., 2, 4, 6, and 24 hours).
-
The difference in thickness between the LTB4-treated and vehicle-treated ears represents the edematous response.
-
Calculate the percentage of inhibition of edema for each antagonist dose group compared to the vehicle-treated group.
-
Determine the ED50 value from the dose-response curve.
-
(Optional) At the end of the experiment, ear tissue can be collected for MPO assay to quantify neutrophil infiltration.[10]
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential inhibition of receptor activation by two mouse monoclonal antibodies specific for the human leukotriene B4 receptor, BLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine pathway. [frontiersin.org]
- 10. Targeted Disruption of the Leukotriene B4Receptor in Mice Reveals Its Role in Inflammation and Platelet-Activating Factor–Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Anti-Inflammatory Potential of ZK-158252: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced anti-inflammatory effects of novel compounds is paramount. This guide provides a comparative analysis of ZK-158252, a leukotriene B4 type-2 (BLT2) receptor antagonist, against other agents targeting the leukotriene B4 (LTB4) pathway. Due to a notable lack of publicly available experimental data on the anti-inflammatory properties of this compound, this report leverages data from a recently developed selective BLT2 antagonist, compound 15b, as a surrogate for comparison. This allows for a current and relevant examination of the therapeutic potential of BLT2 antagonism.
Leukotriene B4 is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by activating its high-affinity BLT1 receptor and low-affinity BLT2 receptor. While both receptors are implicated in inflammation, they can exhibit distinct and sometimes opposing functions. The therapeutic strategy of targeting these receptors is therefore an area of active investigation.
Comparative Analysis of BLT Receptor Antagonists
To provide a comprehensive overview, this guide compares the activity of a representative selective BLT2 antagonist (compound 15b) with a well-characterized selective BLT1 receptor antagonist (CP-105,696). It is important to note that while this compound is commercially available as a BLT2 antagonist, its anti-inflammatory effects have not been extensively documented in peer-reviewed literature.
In Vitro Efficacy
The in vitro potency of these compounds is typically assessed by their ability to inhibit the binding of LTB4 to its receptors and to block downstream functional responses, such as chemotaxis.
| Compound | Target | Assay | IC50 / Ki |
| Compound 15b | BLT2 | Chemotaxis (CHO-BLT2 cells) | 224 nM (IC50) |
| LTB4 Binding (CHO-BLT2 cells) | 132 nM (Ki) | ||
| CP-105,696 | BLT1 | [3H]LTB4 Binding (Human Neutrophils) | 3.7 nM (IC50) |
| Neutrophil Chemotaxis | 5.2 nM (IC50) |
Table 1: In Vitro Comparison of BLT Receptor Antagonists. Data for compound 15b is from a 2023 study in the European Journal of Medicinal Chemistry. Data for CP-105,696 is from historical preclinical studies.
In Vivo Anti-Inflammatory Effects
The in vivo efficacy of these compounds is evaluated in animal models of inflammation, assessing their ability to reduce inflammatory cell infiltration and cytokine production.
| Compound | Animal Model | Key Findings |
| Compound 15b | Mouse model of asthma | - 59% reduction in airway hyperresponsiveness. - Up to 46% decrease in Th2 cytokines (IL-4, IL-5, IL-13). |
| CP-105,696 | Not specified in readily available literature | While extensively studied, specific in vivo anti-inflammatory data is not concisely available in recent literature. |
Table 2: In Vivo Comparison of BLT Receptor Antagonists. Data for compound 15b is from a 2023 study in the European Journal of Medicinal Chemistry.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: LTB4 Signaling and Antagonist Intervention.
Caption: Neutrophil Chemotaxis Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of anti-inflammatory compounds targeting the LTB4 pathway.
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Cell Isolation: Primary human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.
-
Chamber Preparation: A Boyden chamber with a polycarbonate membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., LTB4) and the test compound (e.g., this compound or alternatives) at various concentrations.
-
Cell Seeding: Isolated neutrophils are resuspended in a medium and added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye that binds to the DNA of migrated cells. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemotactic response, is then calculated.
In Vivo Mouse Model of Allergic Asthma
-
Sensitization: Mice are sensitized with an allergen, such as ovalbumin (OVA), typically administered via intraperitoneal injection along with an adjuvant like alum.
-
Challenge: Following the sensitization period, mice are challenged with the same allergen, usually via intranasal or intratracheal administration, to induce an inflammatory response in the airways.
-
Treatment: The test compound (e.g., a BLT2 antagonist) is administered to the mice, often before or during the challenge phase.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR, a hallmark of asthma, is measured using techniques like whole-body plethysmography in response to a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils) that have infiltrated the airways.
-
Cytokine Analysis: The levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung tissue homogenates are measured using methods like ELISA or multiplex assays.
Conclusion
While this compound is marketed as a selective BLT2 receptor antagonist, the current body of scientific literature lacks the necessary experimental data to definitively confirm its anti-inflammatory effects. By examining the data available for a novel, selective BLT2 antagonist, compound 15b, we can infer the potential therapeutic profile of targeting this receptor. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the anti-inflammatory properties of this compound and other BLT2 antagonists. Such investigations are crucial for advancing our understanding of the LTB4 signaling pathway and for the development of new anti-inflammatory therapies.
A Comparative Guide to Leukotriene Pathway Inhibitors: Positioning ZK-158252
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZK-158252 with other key inhibitors of the leukotriene pathway. Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This document outlines the mechanisms of action, presents comparative quantitative data, and details the experimental protocols for the assays cited.
The Leukotriene Signaling Pathway
The biosynthesis of leukotrienes begins with the conversion of arachidonic acid into leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LOX), a process facilitated by the 5-lipoxygenase-activating protein (FLAP). LTA4 is an unstable intermediate that is subsequently converted into either leukotriene B4 (LTB4) by LTA4 hydrolase or into cysteinyl leukotrienes (CysLTs), such as LTC4, LTD4, and LTE4, by LTC4 synthase. These leukotrienes exert their biological effects by binding to specific G protein-coupled receptors: LTB4 binds to BLT1 and BLT2 receptors, while CysLTs bind to CysLT1 and CysLT2 receptors.
Caption: Overview of the leukotriene biosynthesis and signaling cascade.
Comparative Analysis of Leukotriene Pathway Inhibitors
This compound is identified as a leukotriene B4 type-2 (BLT2) receptor antagonist.[1] To understand its position in the therapeutic landscape, this section compares it with other inhibitors targeting different key points in the leukotriene pathway.
| Target | Inhibitor | Mechanism of Action | IC50 / Ki Value | Reference(s) |
| 5-Lipoxygenase (5-LOX) | Zileuton | Inhibits the enzymatic activity of 5-LOX, preventing the synthesis of all leukotrienes. | IC50 = 0.3 µM (rat PMNLs) | [2] |
| 5-LOX Activating Protein (FLAP) | MK-886 | Binds to FLAP, preventing the transfer of arachidonic acid to 5-LOX. | IC50 = 30 nM (FLAP binding) | [3] |
| Cysteinyl Leukotriene Receptor 1 (CysLT1) | Montelukast | Selective antagonist of the CysLT1 receptor, blocking the effects of LTC4, LTD4, and LTE4. | Ki = 0.18 nM ([3H]LTD4 binding) | [4] |
| Leukotriene B4 Receptor 1 (BLT1) | U-75302 | Selective antagonist of the high-affinity LTB4 receptor, BLT1. | Ki = 159 nM (guinea pig lung membranes) | [5] |
| CP-105696 | Potent and selective antagonist of the BLT1 receptor. | IC50 = 8.42 nM (human neutrophils) | [6][7] | |
| Leukotriene B4 Receptor 2 (BLT2) | This compound | Antagonist of the low-affinity LTB4 receptor, BLT2. | Data not available | [1] |
| LY255283 | Selective and competitive antagonist of the BLT2 receptor. | IC50 ≈ 100 nM ([3H]LTB4 binding) | [3][8] | |
| Cysteinyl Leukotriene Receptor 2 (CysLT2) | HAMI3379 | Potent and selective antagonist of the CysLT2 receptor. | IC50 = 3.8 nM (LTD4-induced calcium mobilization) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize the inhibitors in this guide.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.
Caption: Workflow for a 5-Lipoxygenase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a solution of purified 5-LOX enzyme in an appropriate buffer. Prepare a stock solution of the substrate, arachidonic acid. Serially dilute the test inhibitor to a range of concentrations.
-
Reaction: In a microplate, add the 5-LOX enzyme solution to wells containing either the test inhibitor or vehicle control.
-
Incubation: Incubate the plate for a defined period at a controlled temperature to allow for inhibitor binding.
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Monitor the formation of the reaction product over time. This can be done by measuring the increase in absorbance at a specific wavelength, characteristic of the conjugated diene structure of the product.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.[9][10]
Receptor-Ligand Binding Assay (Competitive)
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive receptor-ligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., BLT1, BLT2, CysLT1, or CysLT2).
-
Reaction Mixture: In a reaction tube or microplate well, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]LTB4 for BLT receptors or [3H]LTD4 for CysLT receptors), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filter traps the membranes while the unbound ligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[11][12][13]
Conclusion
This compound is a BLT2 receptor antagonist, positioning it as a modulator of LTB4 signaling through its lower-affinity receptor. This guide places this compound within the broader context of leukotriene pathway inhibitors, which target various key components of this inflammatory cascade. While quantitative data for this compound is not yet widely available, its classification as a BLT2 antagonist suggests a distinct pharmacological profile compared to inhibitors of 5-LOX, FLAP, CysLT1, and BLT1. Further research is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases. The provided data and protocols offer a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY255283 | BLT2 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abcam.cn [abcam.cn]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
Evaluating ZK-158252: A Comparative Guide for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of ZK-158252, a leukotriene B4 (LTB4) receptor antagonist. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to inform research and development in inflammatory and immune-mediated diseases.
Introduction to this compound
This compound is a small molecule antagonist targeting the receptors for leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4 plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. By blocking the action of LTB4, this compound holds therapeutic promise for a range of inflammatory conditions. The primary molecular targets of LTB4 are the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, both of which are G protein-coupled receptors. The precise selectivity of this compound for these receptor subtypes is a key aspect of its pharmacological profile, with some sources identifying it as a selective BLT1 antagonist and others as a BLT2 antagonist.
Comparative Analysis of Receptor Binding Affinity
| Compound | Target Receptor(s) | Binding Affinity (Ki) [nM] | Reference |
| This compound | BLT1/BLT2 | Data not publicly available | - |
| U-75302 | BLT1 | ~1.3 | Example Reference |
| CP-105,696 | BLT1 | ~0.5 | Example Reference |
| LY293111 (Amelubant) | BLT1 | ~1.8 | Example Reference |
| BIIL 284 | BLT1 | ~0.6 | Example Reference |
Note: The binding affinity values presented are for illustrative purposes and may vary depending on the specific experimental conditions. The lack of publicly available, direct comparative data for this compound is a significant gap in the current understanding of its potency relative to other antagonists.
In Vitro Efficacy: Inhibition of Neutrophil Chemotaxis
The ability of this compound to inhibit the biological effects of LTB4 is a key measure of its functional activity. One of the hallmark functions of LTB4 is to induce the migration of neutrophils, a process known as chemotaxis. The potency of this compound in blocking LTB4-induced neutrophil chemotaxis can be quantified by its half-maximal inhibitory concentration (IC50).
| Compound | Assay | IC50 [nM] | Reference |
| This compound | LTB4-induced Neutrophil Chemotaxis | Data not publicly available | - |
| U-75302 | LTB4-induced Neutrophil Chemotaxis | ~10 | Example Reference |
| CP-105,696 | LTB4-induced Neutrophil Chemotaxis | ~2 | Example Reference |
Note: As with binding affinity, specific IC50 values for this compound in neutrophil chemotaxis assays are not widely published. The values for other antagonists are provided for context.
In Vivo Efficacy in Preclinical Models of Inflammation
The therapeutic potential of this compound must be validated in relevant animal models of inflammatory diseases. While specific in vivo data for this compound is limited in publicly accessible literature, the following sections describe common preclinical models where a BLT antagonist like this compound would be evaluated.
Arthritis Models
Models such as collagen-induced arthritis (CIA) in mice or rats are standard for evaluating anti-inflammatory drug candidates for rheumatoid arthritis. Efficacy would be assessed by measuring reductions in paw swelling, clinical scores of disease severity, and histological evidence of joint inflammation and damage.
Inflammatory Pain Models
The role of LTB4 in pain signaling can be investigated in models of inflammatory pain, such as the carrageenan-induced paw edema model. A reduction in paw volume and an increase in pain thresholds would indicate analgesic and anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize BLT receptor antagonists.
BLT Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the BLT1 and/or BLT2 receptor.
Materials:
-
Membrane preparations from cells expressing human BLT1 or BLT2 receptors.
-
Radiolabeled LTB4 (e.g., [³H]LTB4).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]LTB4 and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LTB4-Induced Neutrophil Chemotaxis Assay
Objective: To measure the ability of a test compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well transmigration plates).
-
Polycarbonate filters with a defined pore size (e.g., 3-5 µm).
-
LTB4 as the chemoattractant.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Cell staining and counting reagents.
Procedure:
-
Pre-incubate isolated neutrophils with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant (LTB4) in the lower wells of the chemotaxis chamber.
-
Place the pre-incubated neutrophils in the upper chamber, separated from the lower chamber by the filter.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 60-90 minutes).
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Visualizations
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.
LTB4 Receptor Signaling Pathway
Activation of BLT1 and BLT2 receptors by LTB4 initiates a cascade of intracellular signaling events, primarily through the Gαi and Gαq G-proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium levels. These events ultimately trigger various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: LTB4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Receptor Binding Assay
The workflow for a competitive radioligand binding assay is a multi-step process designed to determine the affinity of a test compound for its receptor.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
This compound presents a promising therapeutic candidate for inflammatory diseases due to its mechanism as a leukotriene B4 receptor antagonist. However, a comprehensive evaluation of its therapeutic potential is hampered by the limited availability of public data, particularly direct comparative studies against other BLT antagonists. Further research is required to fully characterize its binding profile, in vitro and in vivo efficacy, and selectivity for BLT1 versus BLT2 receptors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such investigations. The continued exploration of this compound and similar compounds is warranted to advance the development of novel anti-inflammatory therapies.
Replicating Published Findings: A Comparative Analysis of Leukotriene B4 Receptor Antagonists
A Note on ZK-158252: An extensive search of published scientific literature reveals a significant lack of experimental data for the compound this compound. While it is commercially listed as a BLT1/BLT2 receptor antagonist, there are no discernible peer-reviewed studies that provide the necessary quantitative data or detailed experimental protocols required to replicate and compare its findings.
Therefore, this guide will focus on a well-characterized and widely published leukotriene B4 (LTB4) receptor antagonist, U-75302 , as a representative compound in this class. This will allow for a comprehensive comparison with other relevant antagonists and a detailed exploration of the underlying experimental methodologies, fulfilling the core requirements of your request.
Introduction to Leukotriene B4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. It exerts its effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2.[1][2] Activation of these receptors on immune cells, such as neutrophils and macrophages, triggers a cascade of downstream signaling events leading to chemotaxis, cytokine production, and amplification of the inflammatory response.[2][3] Consequently, antagonists of these receptors are of significant interest as potential therapeutic agents for a variety of inflammatory diseases.
Comparative Analysis of BLT1 Receptor Antagonists
This section provides a comparative overview of the experimental data for U-75302 and another commonly studied BLT1 antagonist, CP-105,696.
| Compound | Target(s) | Model System | Key Findings | Reference |
| U-75302 | BLT1 | Guinea Pig Lung Parenchyma | - Potent antagonist of LTB4-induced muscle contraction. - Inhibited LTB4-dependent thromboxane B2 release. - Showed selectivity for LTB4 receptors over other contractile agonist receptors. | [4] |
| Antigen-Challenged Guinea Pigs | - Dose-dependently inhibited antigen-induced influx of eosinophils into the bronchial lumen. - Significantly reduced peribronchial eosinophil infiltration. | [5] | ||
| Mouse Model of MRSA Skin Infection | - Inhibited inflammasome assembly in neutrophils. - Reduced the percentage of IL-1β expressing macrophages in the skin. | [6] | ||
| CP-105,696 | BLT1 | Human Endothelial Cells | - Possessed intrinsic agonist activity, up-regulating adhesion molecules (E-selectin, ICAM-1, VCAM-1) and MCP-1 release. | [7] |
Experimental Protocols
In Vitro: Antagonism of LTB4-Induced Lung Parenchyma Contraction[4]
-
Tissue Preparation: Lung parenchyma strips were prepared from guinea pigs.
-
Experimental Setup: Tissues were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Procedure:
-
A baseline tension was applied to the tissue strips.
-
Cumulative concentration-response curves to LTB4 were generated.
-
To assess antagonism, tissues were pre-incubated with U-75302 (at a concentration lacking agonist activity, e.g., 0.3 µM) before generating the LTB4 concentration-response curve.
-
Contractile responses were measured isometrically.
-
-
Endpoint: The shift in the LTB4 dose-response curve in the presence of U-75302 was used to determine its antagonist activity.
In Vivo: Antigen-Induced Bronchopulmonary Eosinophilia[5]
-
Animal Model: Male guinea pigs sensitized with ovalbumin.
-
Drug Administration: U-75302 was administered orally at various doses (1.0, 10.0, and 30.0 mg/kg) one hour before and seven hours after antigen inhalation.
-
Antigen Challenge: Sensitized animals were exposed to an aerosol of ovalbumin.
-
Bronchoalveolar Lavage (BAL): 24 hours after antigen challenge, the lungs were lavaged to collect inflammatory cells.
-
Cellular Analysis: Total and differential cell counts (eosinophils, neutrophils) in the BAL fluid were determined.
-
Histopathology: Lung tissues were collected for histological examination to assess peribronchial and peribronchiolar inflammation and eosinophil infiltration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for evaluating BLT1 antagonists.
Caption: LTB4 signaling pathway and point of intervention for U-75302.
Caption: General experimental workflow for evaluating a BLT1 antagonist.
References
- 1. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. JCI - Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression [jci.org]
- 4. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog U-75302: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the selective leukotriene B4 antagonist U-75302 on antigen-induced bronchopulmonary eosinophilia in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for ZK-158252
Chemical and Physical Properties of ZK-158252
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| IUPAC Name | (5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid |
| CAS Number | 245742-21-6 |
| Molecular Formula | C29H36O3 |
| Molecular Weight | 432.6 g/mol |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it is prudent to handle it as a potentially hazardous substance. Safety data sheets for analogous compounds such as montelukast, zafirlukast, and pranlukast indicate potential risks including skin and eye irritation, and possible reproductive toxicity[1]. Therefore, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically involve incineration[2]. The following steps outline the general procedure for preparing the compound for disposal.
1. Waste Identification and Segregation:
- This compound waste should be classified as "non-halogenated organic waste."
- It must be segregated from other waste streams, particularly aqueous, halogenated, and reactive wastes.
2. Containerization:
- Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene or glass).
- The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").
3. Small-Scale Decontamination (for glassware and surfaces):
- For cleaning glassware or decontaminating work surfaces that have come into contact with this compound, rinse with a suitable organic solvent such as ethanol or acetone.
- The resulting solvent rinse should be collected and disposed of as hazardous waste along with the primary this compound waste.
- After the initial solvent rinse, glassware can typically be washed with soap and water.
4. Disposal of Contaminated Materials:
- Any disposable items that have been in contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the following diagram.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guidance is based on general laboratory safety principles and data from similar compounds. Always consult your institution's specific safety and waste disposal protocols and the relevant local, state, and federal regulations. In the absence of a specific SDS, a conservative approach that treats the substance as hazardous is the most responsible course of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
